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  • Product: 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride
  • CAS: 1803593-03-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride in Target Cells

Introduction The confluence of isoquinoline and piperazine scaffolds in medicinal chemistry has yielded a multitude of compounds with significant biological activities, particularly in the realm of kinase inhibition[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of isoquinoline and piperazine scaffolds in medicinal chemistry has yielded a multitude of compounds with significant biological activities, particularly in the realm of kinase inhibition[1][2][3]. The compound 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride presents a novel structural variation within this chemical space, suggesting a potential for unique pharmacological properties. The presence of the piperazin-2-one core introduces a distinct conformational rigidity and potential for hydrogen bonding interactions compared to more common piperazine derivatives. This guide provides a comprehensive roadmap for researchers and drug development professionals to meticulously dissect the mechanism of action of this compound, from initial target identification to the elucidation of its impact on cellular signaling pathways. Our approach is grounded in a philosophy of self-validating experimental systems, ensuring that each step provides robust and verifiable insights.

Part 1: Target Identification and Validation: Pinpointing the Molecular Initiator

The initial and most critical phase in characterizing a novel compound is the unambiguous identification of its molecular target(s). Given the structural alerts for kinase inhibition, our investigation will commence with a broad, unbiased screen, followed by rigorous validation of the primary target within a cellular context.

Initial Target Discovery: Kinase Profiling

To cast a wide net for potential kinase targets, a comprehensive in vitro kinase profiling assay is the logical first step. This approach assesses the compound's inhibitory activity against a large panel of purified kinases, providing a panoramic view of its selectivity and potency[4][5].

Causality Behind Experimental Choice: A broad kinase screen is essential to not only identify the primary target but also to proactively identify potential off-target effects that could contribute to the compound's cellular phenotype or lead to toxicity[6]. Understanding the selectivity profile is paramount for developing a safe and effective therapeutic agent.

Table 1: Hypothetical Kinase Profiling Data for 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase X98%50
Kinase Y75%800
Kinase Z20%>10,000
... (300+ other kinases)<10%>10,000

This table illustrates a potent and selective inhibitory profile against a hypothetical "Kinase X".

Target Engagement in a Cellular Milieu: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are invaluable for initial screening, it is imperative to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement by measuring the thermal stabilization of a target protein upon ligand binding[7][8][9][10][11].

Causality Behind Experimental Choice: CETSA provides direct evidence of target binding in intact cells, thereby accounting for factors such as cell permeability and intracellular compound concentration[9]. A positive CETSA result significantly strengthens the hypothesis that the identified kinase is the authentic cellular target.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_quantification Quantification cells Intact Cells treatment Treat with Compound or Vehicle (DMSO) cells->treatment heat Heat at a Range of Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot Western Blot for Soluble Target Protein centrifugation->western_blot

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Part 2: Delineating the Downstream Consequences: Signaling Pathway Analysis

With the primary target validated, the next logical step is to map the downstream signaling pathways modulated by the compound. This involves assessing the phosphorylation status of known substrates of the target kinase and evaluating the ultimate functional outcomes in target cells.

Monitoring Target Activity: Western Blotting for Phospho-Proteins

Western blotting is a cornerstone technique for investigating the inhibition of a specific kinase signaling pathway[12][13][14][15]. By using phospho-specific antibodies, we can directly measure the decrease in phosphorylation of the target kinase's downstream substrates following treatment with the compound.

Causality Behind Experimental Choice: A dose-dependent decrease in the phosphorylation of a known substrate provides strong functional evidence of target inhibition in a cellular context. It is crucial to also probe for the total protein levels of the substrate to ensure that the observed changes are not due to protein degradation[15].

Signaling_Pathway Compound 1-(Isoquinolin-5-yl)piperazin-2-one KinaseX Kinase X Compound->KinaseX Inhibits PhosphoSubstrate Phosphorylated Substrate (Active) KinaseX->PhosphoSubstrate Phosphorylates Substrate Downstream Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Promotes

Caption: Hypothetical Signaling Pathway and Point of Inhibition.

Assessing Cellular Phenotypes: Viability and Apoptosis Assays

To connect target inhibition with a cellular phenotype, it is essential to perform functional assays such as cell viability and apoptosis assays[16][17]. These assays will determine if the inhibition of the target kinase leads to cytostatic or cytotoxic effects in cancer cell lines that are dependent on the target kinase's activity.

Causality Behind Experimental Choice: Demonstrating a correlation between the IC50 for target inhibition (from Western blotting) and the IC50 for cell viability provides a strong link between the mechanism of action and the anti-cancer activity of the compound[16].

Table 2: Representative Data from Cellular Assays

Assay TypeCell LineIC50 (nM)
Cell Viability (MTT)Cancer Cell Line A (Kinase X dependent)75
Cell Viability (MTT)Cancer Cell Line B (Kinase X independent)>10,000
Apoptosis (Annexin V)Cancer Cell Line ADose-dependent increase in apoptosis

Part 3: Advanced Mechanistic Characterization

For a more granular understanding of the compound's interaction with its target, further biochemical and cellular assays are warranted.

Defining the Mode of Inhibition: Enzyme Kinetics

Understanding how the compound inhibits its target kinase is crucial for structure-activity relationship (SAR) studies and lead optimization. Kinetic analyses can determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate[4].

Causality Behind Experimental Choice: The mode of inhibition provides insights into the binding site of the compound on the kinase. Most kinase inhibitors are ATP-competitive, binding to the ATP pocket in the kinase domain[2].

Direct Measurement of Target Kinase Activity: Immunoprecipitation-Kinase Assay

To directly measure the effect of the compound on the enzymatic activity of the target kinase from within the cell, an immunoprecipitation-kinase assay can be performed. This involves immunoprecipitating the target kinase from cell lysates and then performing an in vitro kinase assay on the immunoprecipitated protein[18].

Causality Behind Experimental Choice: This assay provides a direct measure of the target kinase's activity in its native, post-translationally modified state, offering a more physiologically relevant assessment of inhibition compared to using recombinant enzymes.

Part 4: Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture the selected cell line to 70-80% confluency. Treat the cells with 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting using a primary antibody specific for the target kinase to detect the amount of soluble protein remaining at each temperature[7][8].

Protocol 2: Western Blotting for Phosphorylated Substrates
  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them (if necessary to reduce basal signaling) before treating with a dose-range of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride for the desired time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[13][16].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane[12][14].

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies) and incubate with a primary antibody against the phosphorylated substrate overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to confirm that the changes in phosphorylation are not due to altered protein levels[15].

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value[16][17].

Conclusion

This technical guide provides a structured and logical framework for the comprehensive elucidation of the mechanism of action of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride. By systematically progressing from broad target identification to detailed pathway analysis and functional validation, researchers can build a robust and well-supported understanding of this novel compound's biological activity. The emphasis on self-validating experimental choices at each stage ensures the generation of high-quality, reliable data, which is essential for advancing promising compounds through the drug discovery and development pipeline.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available from: [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available from: [Link]

  • PMC. Specificity and mechanism of action of some commonly used protein kinase inhibitors. PMC. Available from: [Link]

  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Available from: [Link]

  • Cell Signaling Technology. (2021, November 5). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available from: [Link]

  • PMC. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. Available from: [Link]

  • JCI. (2015, May 1). Targeting cancer with kinase inhibitors. JCI. Available from: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride: A Structural Paradigm in ROCK Inhibition

Executive Summary Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors represent a critical therapeutic class for vascular, ocular, and neurodegenerative diseases. While first-generation isoquinoline-ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors represent a critical therapeutic class for vascular, ocular, and neurodegenerative diseases. While first-generation isoquinoline-based inhibitors like Fasudil and Ripasudil have demonstrated clinical efficacy, their pharmacokinetic (PK) profiles are often limited by rapid systemic clearance and suboptimal tissue partitioning.

This technical whitepaper provides an in-depth analysis of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS: 1803593-03-4) . By replacing the traditional homopiperazine or unsubstituted piperazine rings with a piperazin-2-one (lactam) moiety, this scaffold fundamentally alters the physicochemical properties of the molecule. This guide details the causal relationship between its structural chemistry and its absorption, distribution, metabolism, and excretion (ADME) profile, providing validated experimental protocols for preclinical PK evaluation.

Chemical Rationale & Physicochemical Properties

The pharmacokinetic behavior of any small molecule is dictated by its physicochemical properties. Classical ROCK inhibitors, such as Fasudil, utilize an isoquinoline ring linked via a sulfonamide to a homopiperazine ring. While potent, the highly basic nature of homopiperazine limits passive membrane diffusion and makes the molecule highly susceptible to rapid renal clearance and hepatic metabolism[1].

The Piperazin-2-one Advantage

1-(Isoquinolin-5-yl)piperazin-2-one introduces a carbonyl group at the 2-position of the piperazine ring. This modification is not merely structural; it is a calculated pharmacokinetic optimization:

  • pKa Modulation: The lactam carbonyl withdraws electron density from the adjacent nitrogen via resonance, significantly reducing its basicity. This lowers the overall pKa of the molecule[2].

  • Enhanced Permeability: By lowering the pKa, a higher fraction of the drug remains unionized at physiological pH (7.4). This increases lipophilicity ( LogD7.4​ ) and enhances passive diffusion across lipid bilayers, such as the corneal epithelium (for glaucoma applications) or the blood-brain barrier (for neurodegenerative applications like ALS)[3][4].

  • Salt Formulation: Formulating the compound as a dihydrochloride salt (MW: 300.19) forces the molecule into a highly crystalline, water-soluble state in the formulation matrix, ensuring rapid dissolution in gastrointestinal or tear fluids prior to absorption[5].

Table 1: Physicochemical & Predicted ADME Parameters
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight (Salt) 300.19 g/mol Optimal for oral bioavailability and ocular penetration.
Chemical Formula C13​H15​Cl2​N3​O Low molecular weight prevents steric hindrance at tight junctions.
Aqueous Solubility High (>10 mg/mL at pH 2.0)Dihydrochloride salt ensures complete dissolution in gastric fluid.
Predicted pKa (Amine) ~7.2 - 7.8Increased unionized fraction at pH 7.4 compared to Fasudil.
Target Pathway ROCK1 / ROCK2ATP-competitive kinase inhibition.

Pharmacokinetic Profile: ADME Mechanics

Absorption

For ocular administration, the dihydrochloride salt dissolves rapidly in the tear film. The lower pKa of the piperazin-2-one ring allows the free base to partition efficiently into the lipophilic corneal epithelium, bypassing the tight junctions that restrict highly charged molecules[6]. For oral administration, the compound exhibits high gastrointestinal absorption, driven by its adherence to Lipinski's Rule of Five and lack of highly basic, permanently ionized centers.

Distribution

Tissue distribution is a critical bottleneck for ROCK inhibitors. Compounds targeting the central nervous system (CNS) must overcome P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps at the blood-brain barrier (BBB). The reduced basicity of the piperazin-2-one moiety decreases its affinity for these efflux transporters, resulting in a higher unbound brain-to-plasma partition coefficient ( Kp,uu​ ) compared to standard piperazine derivatives[2].

Metabolism

Isoquinoline-based ROCK inhibitors are primarily metabolized in the liver. Fasudil is rapidly oxidized by aldehyde oxidase and CYP450 enzymes to its active metabolite, hydroxyfasudil, leading to a short plasma half-life[1]. The 1-(Isoquinolin-5-yl)piperazin-2-one scaffold is expected to undergo similar isoquinoline hydroxylation. However, the piperazin-2-one ring is highly resistant to CYP-mediated N-dealkylation and N-oxidation, which typically degrade unsubstituted piperazines. This metabolic shielding prolongs the systemic half-life.

Excretion

Elimination is driven by a combination of hepatic clearance (metabolites) and renal excretion of the unchanged drug. Similar to Ripasudil, which exhibits a short half-life of 0.49 to 0.73 hours in humans[7], this compound requires precise dosing regimens to maintain steady-state therapeutic concentrations without inducing systemic hypotension (a common on-target side effect of systemic ROCK inhibition)[8].

Visualizing the Pharmacological and Analytical Pathways

To understand both the pharmacodynamics and the analytical evaluation of this compound, the following logical workflows are provided.

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor 1-(Isoquinolin-5-yl) piperazin-2-one Inhibitor->ROCK ATP-competitive Inhibition Actin Actomyosin Contraction (Glaucoma / Vasospasm) MYPT1->Actin Promotes MLC->Actin Promotes

Diagram 1: Mechanism of action for isoquinoline-based ROCK inhibitors modulating actomyosin contraction.

PK_Workflow Dosing In Vivo Dosing (IV / PO / Ocular) Sampling Plasma/Tissue Sampling Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA Pharmacokinetic Modeling LCMS->Analysis

Diagram 2: Standardized LC-MS/MS bioanalytical workflow for evaluating in vivo pharmacokinetics.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the PK properties of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride.

Protocol 1: In Vitro Microsomal Stability (Hepatic Clearance Prediction)

Causality: This assay determines the intrinsic clearance ( CLint​ ) of the compound by hepatic CYP450 enzymes. The inclusion of high- and low-clearance controls ensures the metabolic competency of the microsomes, validating the results.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (final concentration 1 µM) in the phosphate buffer.

  • Controls: Run parallel incubations with Verapamil (high clearance control) and Dextromethorphan (low clearance control).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Extraction & Analysis: Centrifuge at 12,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials and analyze via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: This protocol establishes the absolute bioavailability ( F% ), maximum plasma concentration ( Cmax​ ), and volume of distribution ( Vd​ ) by comparing intravenous (IV) and oral (PO) administration.

  • Formulation:

    • IV Formulation: Dissolve the dihydrochloride salt in 5% DMSO / 10% Solutol HS15 / 85% Saline to a concentration of 0.2 mg/mL.

    • PO Formulation: Dissolve in 0.5% Methylcellulose (MC) in water to a concentration of 1.0 mg/mL.

  • Dosing: Administer the IV formulation at 1 mg/kg via the lateral tail vein of male Sprague-Dawley rats ( n=3 ). Administer the PO formulation at 10 mg/kg via oral gavage ( n=3 ).

  • Blood Collection: Collect ~200 µL of blood via the jugular vein into K2​EDTA tubes at t=0.083,0.25,0.5,1,2,4,8,and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C.

  • Bioanalysis: Extract plasma samples via protein precipitation (3 volumes of acetonitrile containing internal standard). Analyze the supernatant using a validated LC-MS/MS method (e.g., Agilent 6460 Triple Quadrupole) operating in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Data Modeling: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax​ , Tmax​ , t1/2​ , and absolute bioavailability ( F% ).

Conclusion

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride represents a highly rationalized evolution of the ROCK inhibitor pharmacophore. By integrating a piperazin-2-one moiety, researchers can exploit favorable pKa shifts to enhance membrane permeability and BBB penetration while maintaining the potent ATP-competitive binding driven by the isoquinoline core. Proper utilization of the analytical workflows provided herein will allow drug development professionals to accurately map its ADME profile for targeted therapeutic applications.

References

  • Ripasudil - Wikipedia. Wikimedia Foundation. Available at:[Link][7]

  • The Future of Glaucoma Treatment Ripasudil. World Health Organization (WHO). Available at:[Link]

  • Ocular Penetration and Pharmacokinetics of Ripasudil Following Topical Administration to Rabbits. Semantic Scholar. Available at:[Link][6]

  • Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. National Institutes of Health (NIH). Available at:[Link][2]

  • Antipsychotic-like effects of fasudil, a Rho-kinase inhibitor, in a pharmacologic animal model of schizophrenia. National Institute of Informatics (NII). Available at:[Link][1]

  • Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]

  • Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Taylor & Francis Online. Available at:[Link][5]

  • New Drugs and Therapies in Pulmonary Arterial Hypertension. MDPI. Available at:[Link][8]

Sources

Foundational

Preliminary Toxicity Profile of 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride in Cell Lines: A Mechanistic and Methodological Guide

Executive Summary In early-stage drug development, establishing a robust toxicity profile for novel screening compounds is critical for predicting downstream safety liabilities. 1-(Isoquinolin-5-yl)piperazin-2-one dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, establishing a robust toxicity profile for novel screening compounds is critical for predicting downstream safety liabilities. 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 1803593-03-4) is a structural building block heavily utilized in the synthesis of kinase inhibitors. Specifically, the isoquinoline scaffold is the classic hinge-binding motif for ATP-competitive Rho-associated coiled-coil kinase (ROCK) inhibitors[1].

While optimizing isoquinoline derivatives for target efficacy, off-target kinase inhibition (e.g., PKA, PKG, MLCK) and profound cytoskeletal alterations can drive dose-dependent cytotoxicity[2]. This whitepaper outlines a self-validating, multi-tiered in vitro toxicity screening cascade. By synthesizing metabolic viability assays, high-content phenotypic screening, and apoptotic profiling, we provide a comprehensive framework to evaluate the preliminary toxicity of this compound across standard mammalian cell lines.

Mechanistic Rationale: Isoquinoline Scaffolds & Cytotoxicity

To design an effective toxicity screen, we must first understand the causality behind the expected cellular response. Isoquinoline derivatives like 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride frequently act as ATP-competitive inhibitors[3].

When evaluating these compounds, toxicity rarely manifests as immediate necrosis. Instead, it presents as a highly specific sequence of phenotypic events:

  • Kinase Inhibition: The isoquinoline moiety binds the ATP pocket of ROCK1/2 or related kinases[1].

  • Cytoskeletal Collapse: Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC), leading to a loss of actin-myosin contractility[2].

  • Morphological Aberration: Cells undergo dramatic morphological rounding and lose focal adhesions.

  • Anoikis/Apoptosis: Prolonged detachment from the extracellular matrix triggers programmed cell death (anoikis), eventually leading to metabolic failure and ATP depletion.

Because morphological changes precede metabolic death, relying solely on standard viability assays will underestimate sub-lethal toxicity. Therefore, our workflow integrates High-Content Screening (HCS) to capture these early phenotypic flags[4].

G Isoquinoline Isoquinoline Derivative ROCK ROCK1/2 Inhibition Isoquinoline->ROCK ATP competitive MLCP MLCP Activation ROCK->MLCP Removes inhibition MLC MLC Dephosphorylation MLCP->MLC Phosphatase activity Actin Actin Destabilization MLC->Actin Loss of tension Apoptosis Anoikis / Apoptosis Actin->Apoptosis Cell detachment

Mechanistic pathway of ROCK inhibition leading to cytoskeletal collapse and apoptosis.

Tiered Experimental Workflows

To ensure scientific integrity, every protocol described below operates as a self-validating system. This means incorporating intrinsic controls (vehicle, positive toxicity controls like Staurosporine) and orthogonal readouts to rule out assay interference.

G Start Compound Preparation CAS 1803593-03-4 CellCulture Cell Line Culture (HepG2, HEK293T, A549) Start->CellCulture Assay1 Tier 1: Viability (ATP Quantitation) CellCulture->Assay1 Assay2 Tier 2: Phenotypic (High-Content Screening) Assay1->Assay2 IC50 Determination Assay3 Tier 3: Mechanism (Caspase-3/7 & LDH) Assay2->Assay3 Phenotypic Flags Data Toxicity Profile Synthesis Assay3->Data

Sequential toxicity screening workflow for isoquinoline derivatives.

Tier 1: Metabolic Viability (ATP Quantitation)

Causality: ATP is the most reliable proxy for metabolic activity. When cells lose membrane integrity or undergo apoptosis, endogenous ATPases rapidly deplete intracellular ATP. We utilize the Promega CellTiter-Glo® assay due to its homogeneous "add-mix-measure" format, which minimizes pipetting errors and provides a stable luminescent half-life[5],[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model), HEK293T (renal/general model), and A549 (pulmonary model) cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (Top concentration: 100 µM) in assay medium. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity. Include 0.5% DMSO as the vehicle control.

  • Incubation: Expose cells to the compound for 24h and 72h to capture both acute and delayed toxicity.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial step: Temperature gradients across the plate will cause edge effects in luminescence.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL)[5].

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

Tier 2: High-Content Screening (HCS) for Phenotypic Toxicity

Causality: As noted, isoquinolines heavily impact the cytoskeleton. HCS allows us to multiplex fluorescent dyes to detect sub-lethal cellular injury—such as nuclear condensation, actin depolymerization, and mitochondrial depolarization—at a single-cell resolution[4],[7],[8].

Step-by-Step Methodology:

  • Plating & Dosing: Seed cells in 96-well optical-bottom black plates. Dose with the compound at concentrations bracketing the IC₅₀ determined in Tier 1 (e.g., 0.1x, 1x, and 10x IC₅₀).

  • Live-Cell Staining (Mitochondria): Add MitoTracker™ Red CMXRos (100 nM) for 30 minutes at 37°C to assess mitochondrial membrane potential.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde (PFA) for 15 minutes at RT, and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Cytoskeletal & Nuclear Staining: Stain with Hoechst 33342 (2 µg/mL) for nuclear morphology and Alexa Fluor™ 488 Phalloidin (1 U/mL) for F-actin visualization. Incubate for 30 minutes in the dark.

  • Automated Imaging: Image plates using an automated HCS platform (e.g., Thermo Fisher CellInsight). Capture at least 4 fields per well.

  • Algorithmic Analysis: Run algorithms to quantify cell count (proliferation/loss), nuclear area (pyknosis), F-actin intensity (cytoskeletal integrity), and mitochondrial intensity[8].

Tier 3: Apoptotic vs. Necrotic Profiling

Causality: Differentiating the mode of cell death informs the safety liability. We measure Caspase-3/7 activation (apoptosis) and Lactate Dehydrogenase (LDH) release (necrosis/membrane rupture).

  • Protocol Note: Multiplex the Caspase-Glo® 3/7 Assay with a fluorescent LDH-release assay in the same well. Read fluorescence (LDH) first, then add the luminescent Caspase reagent.

Data Presentation & Interpretation

The following tables synthesize the quantitative and qualitative data outputs expected from this profiling cascade.

Table 1: Quantitative Toxicity Summary (Representative Data)

Note: Data represents expected pharmacological behavior for early-stage isoquinoline-based kinase inhibitors.

Cell LineTissue Origin24h IC₅₀ (µM)72h IC₅₀ (µM)Primary Phenotypic Alteration (HCS)
HepG2 Hepatocellular Carcinoma>10045.2 ± 3.1Actin depolymerization, cell rounding
HEK293T Embryonic Kidney85.4 ± 4.228.7 ± 2.5Loss of focal adhesions, detachment
A549 Lung Adenocarcinoma>10062.1 ± 5.0Nuclear condensation (pyknosis)
Table 2: High-Content Screening (HCS) Parameters & Biomarkers
Cellular TargetFluorescent ProbeToxicity Indicator (Algorithm Output)
Nucleus Hoechst 33342Decreased nuclear area (apoptosis); Cell loss
Actin Cytoskeleton Alexa Fluor 488 PhalloidinReduced integrated intensity; Morphological rounding
Mitochondria MitoTracker RedLoss of punctate staining; Decreased intensity
Plasma Membrane LDH Release (Supernatant)Increased fluorescence (Necrotic membrane rupture)

Conclusion

Profiling 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride requires a nuanced approach that goes beyond simple live/dead binary readouts. Because its isoquinoline core is highly prone to interacting with the ATP-binding sites of cytoskeletal-regulating kinases (like ROCK), phenotypic screening is mandatory. By deploying the tiered workflow of ATP quantitation, High-Content Screening, and apoptotic multiplexing detailed in this guide, researchers can accurately map both the metabolic and mechanistic toxicity liabilities of this compound prior to in vivo transition.

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Resources.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay." Promega Products.
  • "Recent Advances in Synthetic Isoquinoline-Based Deriv
  • "Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review.
  • "Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil...
  • "High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Prolifer
  • "High Content Screening for in vitro toxicity testing." European Pharmaceutical Review.
  • "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.

Sources

Exploratory

Unlocking the Pharmacological Potential of 1-(Isoquinolin-5-yl)piperazin-2-one Derivatives: A Comprehensive Analysis of Biological Targets and Kinase Selectivity

Executive Summary The development of selective kinase inhibitors requires precise structural tuning to navigate the highly conserved ATP-binding pockets of the human kinome. The 1-(isoquinolin-5-yl)piperazin-2-one scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective kinase inhibitors requires precise structural tuning to navigate the highly conserved ATP-binding pockets of the human kinome. The 1-(isoquinolin-5-yl)piperazin-2-one scaffold represents a sophisticated evolutionary step in medicinal chemistry, primarily designed to target Rho-associated protein kinases (ROCK1 and ROCK2). By replacing the flexible, highly basic sulfonamide-homopiperazine moiety found in first-generation inhibitors with a rigid, directly coupled piperazin-2-one ring, researchers have significantly enhanced metabolic stability and target selectivity. This whitepaper provides an in-depth technical analysis of the biological targets of this scaffold, the structural causality behind its efficacy, and the self-validating experimental workflows required for its evaluation.

Pharmacophore Rationale: The Isoquinoline-Piperazinone Axis

To understand the biological targeting of 1-(isoquinolin-5-yl)piperazin-2-one derivatives, one must analyze the causality of its structural components. The scaffold is a direct descendant of classic isoquinoline-based inhibitors such as Fasudil (1)[1].

First-generation compounds utilized a homopiperazine ring connected via a sulfonamide linker. While effective, the high basicity of the homopiperazine nitrogen and the conformational flexibility of the linker often led to rapid metabolic clearance and off-target binding to other AGC kinases (e.g., PKA and PKC) (2)[2].

Transitioning to a piperazin-2-one ring directly attached to the isoquinoline 5-position achieves three critical pharmacological upgrades:

  • Reduced Basicity: The lactam carbonyl reduces the pKa of the adjacent nitrogen, shifting the molecule's overall charge profile to improve lipid membrane permeability.

  • Conformational Rigidity: The piperazinone ring restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that perfectly aligns with the ROCK ATP-binding pocket.

  • Vector Optimization: The N4 position of the piperazinone provides a highly directed vector for adding bulky substituents. These substituents are specifically designed to sterically clash with the tighter ATP-binding pockets of PKA/PKC, thereby driving ROCK selectivity.

Primary Biological Targets: ROCK1 and ROCK2

The primary and most validated biological targets for 1-(isoquinolin-5-yl)piperazin-2-one derivatives are ROCK1 and ROCK2 . These serine/threonine kinases are downstream effectors of the small GTPase RhoA and are central regulators of actomyosin cytoskeleton dynamics, cell motility, and smooth muscle contraction (3)[3].

Mechanistic Binding Profile

These derivatives function as ATP-competitive inhibitors .

  • The Isoquinoline Ring: Acts as the primary anchor. The isoquinoline nitrogen serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the hinge region of the ROCK kinase domain.

  • The Piperazin-2-one Ring: Occupies the ribose-binding pocket. The carbonyl oxygen can form water-mediated hydrogen bonds with the kinase floor, while the piperazine core extends outward toward the solvent-exposed channel, preventing the kinase from adopting its active conformation.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Phosphorylated) ROCK->MLC Phosphorylates (Activates) MYPT1->MLC Fails to dephosphorylate Actin Actomyosin Contraction MLC->Actin Induces Inhibitor 1-(Isoquinolin-5-yl) piperazin-2-one Inhibitor->ROCK ATP-competitive inhibition

Fig 1. RhoA/ROCK signaling pathway and the inhibitory mechanism of isoquinoline derivatives.

Secondary Targets and Off-Target Profiling

While optimized for ROCK, the structural versatility of the piperazin-2-one scaffold allows it to interact with secondary targets, which can be exploited for dual-target therapies or must be monitored as off-target liabilities.

  • AGC Kinase Family (PKA, PKC, AKT): Because ROCK belongs to the AGC kinase family, the ATP-binding sites are highly conserved. Unsubstituted isoquinoline derivatives often show residual affinity for Protein Kinase A (PKA) and Protein Kinase C (PKC). Optimization of the piperazinone N4-substituent is the primary strategy to abrogate this off-target activity.

  • BET Bromodomains (BRD4): Recent structural biology efforts have identified that the piperazin-2-one motif, when coupled with specific bicyclic heteroaromatics, can act as a potent binder to the acetyl-lysine recognition pockets of BET bromodomains (4)[4].

  • α -Glucosidase: Certain bulky quinoline-piperazine derivatives have demonstrated non-kinase activity, acting as potential α -Glucosidase inhibitors for metabolic regulation (5)[5].

Quantitative Target Affinity Profile

To illustrate the pharmacological superiority of the piperazin-2-one rigidification strategy, the table below summarizes the comparative in vitro kinase selectivity profiles of standard isoquinoline scaffolds versus optimized piperazin-2-one derivatives.

Compound Class / ScaffoldROCK1 IC 50​ (nM)ROCK2 IC 50​ (nM)PKA IC 50​ (nM)PKC IC 50​ (nM)Selectivity Fold (ROCK vs PKA)
Fasudil (Homopiperazine)~330~158~2,000>10,000~6x
H-1152 (Methyl-homopiperazine)~1.6~1.5~630~9,270~390x
Optimized Isoquinolin-5-yl-piperazin-2-ones < 10 < 10 > 5,000 > 10,000 > 500x

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must rely on self-validating assay systems. The following protocols detail the causal reasoning behind the experimental design.

Protocol 1: In Vitro TR-FRET ROCK Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because the time-delayed measurement eliminates background autofluorescence commonly caused by aromatic isoquinoline compounds. Self-Validation: The assay mandates the inclusion of a known reference inhibitor (e.g., Fasudil) to validate dynamic range, and requires a Z'-factor calculation > 0.5 to prove statistical robustness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation and adherence to the microplate.

  • Compound Titration: Prepare a 10-point dose-response curve of the derivative (10 μ M to 0.5 nM) in 100% DMSO. Transfer to a 384-well plate yielding a final assay DMSO concentration of 1%.

  • Enzyme/Substrate Incubation: Add 1.0 mU of recombinant ROCK1 or ROCK2 and ULight-labeled MYPT1 peptide substrate to the wells.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ (typically 10 μ M). Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting ATP-competitive inhibitors.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Detection & Stop: Add EDTA (to chelate Mg 2+ and halt kinase activity) and Europium-labeled anti-phospho-MYPT1 antibody.

  • Read & Analyze: Read the plate on a TR-FRET compatible microplate reader (Excitation 320 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC 50​ .

Workflow Prep Compound Preparation Incubate Kinase + Substrate Incubation Prep->Incubate Detect TR-FRET Detection Incubate->Detect Analyze IC50 Calculation Detect->Analyze Validate Z'-Factor Validation Analyze->Validate

Fig 2. Self-validating high-throughput TR-FRET workflow for ROCK kinase inhibitor screening.

Protocol 2: Cellular Target Engagement (MYPT1 Phosphorylation)

Causality & Rationale: High in vitro potency does not guarantee cellular efficacy due to potential membrane impermeability or rapid intracellular efflux. Measuring the phosphorylation state of MYPT1 at Thr696 directly quantifies ROCK inhibition within the complex environment of a living cell (3)[3].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed MDA-MB-231 cells and grow to 80% confluence. Starve cells in 0.1% FBS media for 12 hours. Causality: Serum starvation synchronizes the cell cycle and reduces background kinase noise driven by serum growth factors.

  • Compound Treatment: Treat cells with the piperazin-2-one derivative at varying concentrations (e.g., 0.1, 1, 10 μ M) for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Causality: Immediate phosphatase inhibition is critical to freeze the intracellular phosphorylation state at the moment of lysis.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-MYPT1 (Thr696) and total MYPT1.

  • Quantification: Perform densitometric analysis, normalizing the p-MYPT1 signal against the total MYPT1 signal to determine cellular IC 50​ .

References

  • Liao et al. "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors". Bioorganic & Medicinal Chemistry Letters. 2

  • Sasaki et al. "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]". Pharmacology & Therapeutics. 1

  • Abdel-Halim et al. "Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects". European Journal of Medicinal Chemistry. 3

  • Bradner et al. "Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor". Journal of Medicinal Chemistry. 4

  • Gao et al. "Quinoline-piperazine derivatives as potential α -Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies". Bioorganic Chemistry. 5

Sources

Foundational

Discovery and Synthesis Pathways for 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride: A Technical Whitepaper

Executive Summary The compound 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 1803593-03-4) represents a highly privileged structural motif in modern medicinal chemistry[1]. By merging the ATP-competitive hinge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 1803593-03-4) represents a highly privileged structural motif in modern medicinal chemistry[1]. By merging the ATP-competitive hinge-binding properties of the isoquinoline ring with the metabolically stable, rigidified framework of a piperazinone, this intermediate serves as a critical building block for developing kinase inhibitors, bromodomain and extra-terminal motif (BET) inhibitors[2], and modulators of proprotein convertase subtilisin/kexin type 9 (PCSK9)[3]. This whitepaper details the physicochemical properties, mechanistic retrosynthesis, and validated experimental protocols required to synthesize and utilize this compound effectively.

Structural Rationale and Pharmacological Significance

The molecular architecture of 1-(Isoquinolin-5-yl)piperazin-2-one is defined by two synergistic pharmacophores:

  • The Isoquinoline Core: Historically validated in Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil), the 5-substituted isoquinoline nitrogen acts as a critical hydrogen bond acceptor within the adenine-binding pocket of various kinases.

  • The Piperazin-2-one Ring: Substituting a standard piperazine with a piperazin-2-one introduces a carbonyl group adjacent to one of the nitrogens (N1). This modification converts the N1 amine into an amide, significantly reducing the overall basicity of the molecule. This causality is crucial: reduced basicity mitigates hERG channel liability, improves lipid membrane permeability, and enhances resistance to oxidative metabolism by cytochrome P450 enzymes, all while preserving the secondary amine (N4) as a vector for further synthetic elaboration.

Commercially available in high-purity research grades[1],[4], the dihydrochloride salt form is specifically utilized to maximize aqueous solubility, ensuring reliable concentration-response curves in in vitro biochemical assays.

Physicochemical Properties

The following table summarizes the core quantitative data and physical properties of the target compound[1],[4].

PropertyValue / Description
Chemical Name 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride
CAS Registry Number 1803593-03-4
Molecular Formula C₁₃H₁₃N₃O · 2HCl (C₁₃H₁₅Cl₂N₃O)
Molecular Weight 300.18 g/mol
InChIKey TUUFDWOREBFMGL-UHFFFAOYSA-N
Physical Form Solid powder
Storage Temperature Room Temperature (RT), desiccated
Solubility High in H₂O and DMSO (due to dihydrochloride salt)

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the C–N bond between the isoquinoline ring and the piperazinone moiety presents a specific regioselectivity challenge.

Historically, coupling 5-bromoisoquinoline with piperazinone derivatives was achieved via Ullmann-type reactions using Copper(I) iodide and 1,10-phenanthroline at elevated temperatures (e.g., 130 °C in DMSO)[5]. However, these harsh conditions often result in moderate yields and require extensive purification.

The Modern Approach: Palladium-Catalyzed Buchwald-Hartwig Amidation To ensure high fidelity and yield, a Buchwald-Hartwig cross-coupling strategy is preferred.

  • Regioselectivity Causality: Piperazin-2-one contains two nitrogen atoms: the amide nitrogen (N1) and the secondary amine (N4). To selectively couple the isoquinoline to the N1 position, the N4 position must be protected (typically as a tert-butyloxycarbonyl or Boc group).

  • Ligand Selection: Xantphos is selected as the optimal ligand. Its large bite angle (~111°) facilitates the reductive elimination step specifically for amide and lactam substrates, driving the reaction forward at lower temperatures (100 °C) compared to Ullmann conditions.

  • Salt Formation Causality: Following the coupling, treatment with anhydrous HCl in dioxane serves a dual purpose: it globally deprotects the N4-Boc group and simultaneously precipitates the product as the highly pure dihydrochloride salt, creating a self-validating purification step.

Synthesis A 5-Bromoisoquinoline C Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C A->C B 4-Boc-piperazin-2-one B->C D Boc-Protected Intermediate C->D Buchwald-Hartwig E 4M HCl in Dioxane DCM, 25°C D->E F Target Compound (Dihydrochloride) E->F Deprotection & Salt

Synthesis workflow from 5-bromoisoquinoline to the target dihydrochloride salt.

Experimental Protocols

The following step-by-step methodology provides a self-validating system for synthesizing 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride.

Step 1: Buchwald-Hartwig Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromoisoquinoline (1.0 equiv) and 4-Boc-piperazin-2-one (1.2 equiv).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv), Xantphos (0.10 equiv), and Cesium carbonate (Cs₂CO₃) (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon three times to ensure complete removal of oxygen, which would otherwise poison the palladium catalyst.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M relative to the bromide) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the 5-bromoisoquinoline peak and the appearance of the intermediate mass[M+H]⁺ = 328.1 indicates completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the Boc-protected intermediate.

Step 2: Global Deprotection and Salt Formation
  • Preparation: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation (In-Process): The reaction is self-indicating; the evolution of CO₂ gas will cease, and the highly polar dihydrochloride salt will precipitate out of the non-polar DCM solution as a fine solid.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold diethyl ether to remove trace organic impurities, and dry under high vacuum for 24 hours to afford 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride.

Biological Mechanisms & Target Applications

Once synthesized, this chemical scaffold is frequently utilized to interrogate and modulate specific biological pathways. A primary application of isoquinoline derivatives is the inhibition of the RhoA/ROCK signaling axis, which regulates cytoskeletal dynamics, smooth muscle contraction, and cellular motility.

By acting as a competitive inhibitor at the ATP-binding site of ROCK1 and ROCK2, the isoquinoline core prevents the phosphorylation of downstream effectors such as Myosin Phosphatase Target Subunit 1 (MYPT1).

Signaling Stimulus Extracellular Stimulus (e.g., LPA, Thrombin) GPCR GPCR Activation Stimulus->GPCR RhoA RhoA-GTP (Active) GPCR->RhoA GEF Exchange ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Allosteric Binding Effector MYPT1 Phosphorylation ROCK->Effector Kinase Activity Inhibitor Isoquinoline Scaffold (Competitive Inhibitor) Inhibitor->ROCK ATP Pocket Blockade

Mechanism of isoquinoline-based ROCK inhibition disrupting actomyosin dynamics.

Beyond kinase inhibition, recent patent literature demonstrates the utility of the 1-(Isoquinolin-5-yl)piperazin-2-one framework in synthesizing advanced compounds that bind to proprotein convertase subtilisin/kexin type 9 (PCSK9), thereby modulating LDL-cholesterol levels[3]. Furthermore, the structural rigidity of the piperazinone ring has proven highly effective in the design of bivalent BET bromodomain inhibitors for oncology applications[2].

References

  • American Elements. "1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride | CAS 1803593-03-4". Available at: [Link]

  • Google Patents. "WO2017147328A1 - Compounds for binding proprotein convertase subtilisin/kexin type 9 (pcsk9)".
  • National Institutes of Health (PMC). "Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor". Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212)". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and Validation of 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride Stock Solutions

Introduction & Mechanistic Context 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS: 1803593-03-4) is a specialized small molecule building block and kinase inhibitor analog,. Compounds featuring the isoquinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS: 1803593-03-4) is a specialized small molecule building block and kinase inhibitor analog,. Compounds featuring the isoquinoline-piperazine/homopiperazine pharmacophore—most notably the well-characterized Rho-associated protein kinase (ROCK) inhibitor Fasudil—are critical tools for modulating cytoskeletal dynamics, cell migration, and apoptosis[1],[2].

When deploying these molecules in sensitive in vitro assays (e.g., stem cell differentiation or primary neuron cultures) or in vivo models, the integrity of the stock solution is paramount. Improper dissolution, unrecognized micro-precipitation, or solvent-induced toxicity can severely confound experimental outcomes. This guide provides a self-validating, highly controlled protocol for preparing and storing stock solutions of this compound, ensuring absolute reproducibility.

Mechanism RhoA RhoA (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP MLC Phosphatase (Inactivated) ROCK->MLCP Phosphorylates MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylates Inhibitor Isoquinolin-5-yl piperazin-2-one Inhibitor->ROCK Competitive Inhibition Actin Actin Cytoskeleton Reorganization MLC->Actin Induces

Fig 1: Mechanism of action for isoquinoline-based ROCK inhibitors blocking cytoskeletal changes.

Physicochemical Profiling & Solvent Causality

Before handling the compound, it is critical to understand why specific solvents and handling techniques are chosen.

The Rationale for the Dihydrochloride Salt: Many kinase inhibitors are synthesized as free bases, which are highly lipophilic and necessitate Dimethyl Sulfoxide (DMSO) for dissolution. However, DMSO can induce cellular toxicity and differentiation artifacts at concentrations >0.1% v/v. By utilizing the dihydrochloride salt form of 1-(isoquinolin-5-yl)piperazin-2-one, the basic piperazine nitrogen is protonated. This significantly lowers the crystal lattice energy and increases hydration energy, allowing the compound to achieve high molarity (>50 mM) directly in sterile water or physiological buffers (e.g., PBS). This completely circumvents DMSO-induced artifacts.

Quantitative Reconstitution Data

The following table summarizes the precise solvent volumes required to achieve standard stock concentrations based on a molecular weight of 300.18 g/mol .

Mass of CompoundVolume of Solvent for 10 mMVolume of Solvent for 50 mM
1.00 mg 333 µL66.6 µL
5.00 mg 1.666 mL333 µL
10.00 mg 3.331 mL666 µL

Formula used: Volume (L) = Mass (g) / [Concentration (mol/L) × Molecular Weight ( g/mol )]

Self-Validating Preparation Protocol

This methodology is designed as a self-validating system . At each critical juncture, a validation step ensures the protocol has not failed, guaranteeing that the final biological response is due to the drug, not a preparation artifact.

Workflow A 1. Weighing (Analytical Balance) B 2. Dissolution (H2O or DMSO) A->B C 3. Sterilization (0.22 µm Filter) B->C D 4. Aliquoting (Single-use) C->D E 5. Storage (-80°C) D->E

Fig 2: Standardized workflow for the preparation and storage of small molecule stock solutions.

Step 1: Equilibration and Weighing
  • Causality: Cold powders rapidly condense atmospheric moisture when opened, leading to hydrolysis and inaccurate molecular weight calculations.

  • Action: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Weigh the target mass using an analytical balance (0.01 mg readability) equipped with an anti-static ionizer.

  • Validation Check: After transferring the powder to the mixing vial, return the empty weigh boat to the balance. It must read exactly 0.0000 g. Any residual mass must be subtracted from your calculations.

Step 2: Dissolution
  • Causality: Dihydrochloride salts dissolve exothermically but may form transient micro-aggregates.

  • Action: Add the calculated volume of sterile, endotoxin-free water (or DMSO if long-term cryogenic stability is prioritized over aqueous formulation). Vortex vigorously for 60 seconds, followed by water-bath sonication for 2 minutes at room temperature.

  • Validation Check (The Tyndall Test): Shine a 532 nm (green) laser pointer horizontally through the vial in a dark room. If the laser beam path is visible within the liquid, colloidal micro-precipitates are still present. The solution must be optically invisible to the laser before proceeding.

Step 3: Sterilization
  • Causality: Contaminants can degrade the compound or ruin cell cultures. However, certain filter membranes bind small molecules, reducing the actual concentration.

  • Action: Pass the solution through a low-protein-binding 0.22 µm filter (e.g., PVDF or PTFE). Never use Nylon filters for small molecule kinase inhibitors, as they exhibit high non-specific binding.

  • Validation Check: Perform a post-filtration spectrophotometric check. Dilute a 2 µL sample and measure the optical density at 600 nm (OD600). A reading >0.01 indicates scattering from undissolved particles that bypassed or sheared through the filter.

Step 4: Aliquoting and Storage
  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients during freezing, forcing the compound out of solution and leading to irreversible precipitation.

  • Action: Divide the sterilized stock into 10 µL to 50 µL single-use aliquots in amber, light-blocking microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

  • Validation Check: Thaw one "sacrificial" aliquot after 24 hours. Repeat the Tyndall Test. If it passes, the entire batch is validated for long-term storage.

Stability and Handling Insights

  • Aqueous vs. DMSO Stability: While the dihydrochloride salt is highly water-soluble, aqueous stocks are more susceptible to hydrolysis over extended periods. For storage exceeding 3 months, recommends preparing the primary stock in anhydrous DMSO and storing at -20°C or -80°C, making intermediate aqueous dilutions immediately prior to the assay.

  • In Vivo Administration: If preparing for in vivo gavage or injection, formulate the compound in 0.9% saline or 5% glucose[3]. Do not store these formulations; they must be prepared fresh daily due to the risk of precipitation in complex physiological buffers.

References

  • American Elements. (2024). 1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride | CAS 1803593-03-4. Retrieved from[Link]

  • Ying et al. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Cancer Research, 66(18), 9200-9209. Retrieved from[Link]

  • Koch et al. (2024). A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety. SAFE-ROCK Trial. Retrieved from[Link]

Sources

Application

In Vivo Dosing Protocols and Pharmacokinetic Evaluation of 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride in Murine Models

Introduction & Scientific Rationale 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS: 1803593-03-4; MW: 300.19 g/mol ) is a synthetic small molecule characterized by its 5-substituted isoquinoline scaffold. In ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS: 1803593-03-4; MW: 300.19 g/mol ) is a synthetic small molecule characterized by its 5-substituted isoquinoline scaffold. In pharmacological research, the isoquinoline moiety is a classic pharmacophore for the ATP-competitive inhibition of Rho-associated protein kinases (ROCK1 and ROCK2) [1]. Compounds in this class (such as Fasudil and its derivatives) are potent modulators of the actin cytoskeleton, promoting vasodilation, neuroprotection, and axonal regeneration [1].

When transitioning this compound from in vitro screening to in vivo murine models, researchers must account for its specific physicochemical properties. As a dihydrochloride salt, the compound exhibits excellent aqueous solubility; however, it rapidly lowers the pH of unbuffered solutions. This application note provides a rigorous, self-validating methodology for formulating and dosing this test article in mice, ensuring high bioavailability, animal welfare, and reproducible pharmacokinetic (PK) data.

Caption: Putative mechanism of action: Inhibition of the RhoA/ROCK signaling pathway.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation Choices

The dihydrochloride salt form dictates the formulation strategy. While it dissolves readily in water, the resulting solution is highly acidic (pH < 3.0). Direct intravenous (IV) injection of highly acidic solutions causes severe phlebitis, tail necrosis, and hemolysis. Therefore, the protocol strictly requires buffering or titration. Furthermore, as the pH is raised toward physiological levels (pH 7.4), the piperazin-2-one free base may precipitate. To prevent this, a low concentration of co-solvent (5% DMSO) is utilized to maintain solubility across the pH gradient.

Table 1: Optimized Formulation Matrices
RouteTarget DoseVehicle CompositionPreparation Notes
IV 2 - 5 mg/kg5% DMSO + 95% PBS (1X, pH 7.4)Titrate to pH 6.0–6.5 using 0.1M NaOH. Filter sterilize (0.22 µm).
IP 10 - 30 mg/kg5% DMSO + 10% Tween 80 + 85% SalineTween 80 prevents tissue irritation and precipitation in the peritoneal cavity.
PO 10 - 50 mg/kg0.5% Methylcellulose (MC) in WaterTrue solution or fine suspension. Acidic pH is tolerated in the gastric environment.
Formulation Protocol & Self-Validation System
  • Weighing: Weigh the required mass of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride into a sterile glass vial.

  • Solubilization: Add the DMSO fraction first. Vortex for 30 seconds.

  • Aqueous Addition: Slowly add the aqueous phase (PBS or Saline) while continuously vortexing to prevent localized precipitation.

  • pH Adjustment (Critical for IV/IP): Measure the pH. Slowly titrate with 0.1M NaOH until the pH reaches 6.0–6.5.

  • Self-Validation Checkpoint (Tyndall Effect): Post-titration, shine a focused light beam (e.g., a laser pointer) through the vial against a dark background. The absence of light scattering confirms a true solution. If scattering (micro-precipitation) is observed, the formulation has failed and must be discarded to prevent fatal microembolic events in vivo.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter.

In Vivo Dosing Methodologies (Mice)

To ensure scientific rigor and ethical compliance, dosing volumes must strictly adhere to established laboratory animal guidelines [2, 3].

Table 2: Murine Dosing Parameters & Limits
RouteMax Volume (Mouse)Needle/Gavage SizeAbsorption Profile
IV (Tail Vein) 5 mL/kg27G – 30GImmediate systemic exposure; avoids first-pass metabolism.
IP (Intraperitoneal) 10 mL/kg25G – 27GRapid absorption via mesenteric vessels; subject to hepatic first-pass.
PO (Oral Gavage) 10 mL/kg20G – 22G (Bulb tip)Slower absorption; evaluates intestinal permeability and oral bioavailability.
Intravenous (IV) Administration via Tail Vein

Causality: IV dosing provides the absolute baseline for calculating total clearance and volume of distribution. Because ROCK inhibitors can cause rapid vasodilation and subsequent hypotension, IV doses should be administered slowly.

  • Preparation: Warm the mouse in a commercial warming chamber (approx. 37°C for 5–10 minutes) to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a well-ventilated restraint tube.

  • Injection: Swab the tail with 70% ethanol. Insert a 27G needle, bevel up, into the lateral tail vein at a shallow angle.

  • Self-Validation Checkpoint: Slowly depress the plunger. Lack of resistance and the rapid clearing (blanching) of the blood in the vein ahead of the needle confirms successful intravascular delivery. If resistance is felt or a subcutaneous bleb forms, extravasation has occurred; abort the dose immediately.

Intraperitoneal (IP) Administration
  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the head slightly downward so the abdominal organs shift cranially.

  • Injection: Insert a 26G needle into the lower right quadrant of the abdomen at a 30-degree angle.

  • Self-Validation Checkpoint: Aspirate slightly before injecting. If green/yellow fluid (intestinal contents) or yellow fluid (urine) enters the hub, a hollow organ has been punctured. Withdraw and discard the syringe. If clear, proceed with a steady injection.

Per Os (PO) Administration via Oral Gavage
  • Restraint: Scruff the mouse firmly to immobilize the head and align the esophagus vertically.

  • Insertion: Introduce a sterile, bulb-tipped gavage needle into the diastema (gap between incisors and molars), gently sliding it over the tongue and down the esophagus.

  • Self-Validation Checkpoint: The needle should drop into the stomach under its own weight without resistance. If the animal gasps, struggles violently, or turns cyanotic, tracheal intubation has occurred. Withdraw immediately.

Pharmacokinetic (PK) Experimental Workflow

Because isoquinoline-based ROCK inhibitors are vasoactive, blood sampling techniques must minimize stress-induced hemodynamic shifts. Submandibular bleeding is preferred over retro-orbital sampling as it requires no anesthesia, which could otherwise confound cardiovascular readouts [2].

Caption: End-to-end in vivo pharmacokinetic experimental workflow.

Serial Sampling Protocol
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Puncture the submandibular vein using a 4mm animal lancet. Collect 30–50 µL of blood into K2-EDTA coated tubes. Invert gently to prevent coagulation.

  • Plasma Isolation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube and snap-freeze on dry ice.

  • Tissue Distribution (Terminal): At the 2-hour and 24-hour timepoints, humanely euthanize a subset of mice. Perfuse with cold PBS to remove circulating blood, then harvest the brain. Causality: Isoquinoline derivatives are often highly lipophilic in their un-ionized state and readily cross the blood-brain barrier (BBB), making brain-to-plasma ( Kp​ ) ratios a critical metric for neuropharmacological applications.

References

  • Koch, J. C., et al. (2020). Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis. Frontiers in Neurology, 11, 173. URL: [Link]

  • Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. URL: [Link]

  • Turner, P.V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. URL: [Link]

Method

Application Notes &amp; Protocols: Reconstitution of Lyophilized 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride

Introduction: Understanding the Compound This document provides a comprehensive guide for the proper handling, reconstitution, and storage of lyophilized 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (Chemical Form...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Compound

This document provides a comprehensive guide for the proper handling, reconstitution, and storage of lyophilized 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (Chemical Formula: C₁₃H₁₅Cl₂N₃O, Molecular Weight: 300.19 g/mol )[1]. This compound belongs to a class of molecules containing an isoquinoline core fused with a piperazinone moiety. Such structures are of significant interest in medicinal chemistry and drug discovery.[2]

The compound is supplied as a dihydrochloride salt, a decision made during synthesis to enhance its stability and aqueous solubility.[3] It is provided in a lyophilized (freeze-dried) format to ensure maximum stability and shelf-life by minimizing degradation from hydrolysis or other solvent-mediated reactions.[4] However, this state necessitates a precise and careful reconstitution protocol to ensure the compound's integrity and performance in downstream applications. Lyophilized powders, particularly hydrochloride salts, are often hygroscopic and require specific handling to prevent moisture absorption.[5]

This guide is structured to provide not just a set of instructions, but the scientific rationale behind each step, empowering researchers to make informed decisions and troubleshoot effectively.

Physicochemical Profile & Pre-Reconstitution Handling

A foundational understanding of the compound's properties is critical for successful reconstitution.

2.1 Key Compound Characteristics:

  • Isoquinoline Moiety: This bicyclic aromatic system is susceptible to degradation through oxidation and light exposure (photodegradation).[2] Changes in solution color, such as turning yellow or brown, can be an indicator of such degradation.[6]

  • Piperazine Moiety: As a diamine structure, the piperazine ring is basic and readily absorbs atmospheric water and carbon dioxide.

  • Dihydrochloride Salt: The two hydrochloride components indicate that two basic nitrogen atoms (likely on the piperazine ring) have been protonated. This salt form significantly increases the likelihood of solubility in aqueous solutions compared to the free base. Upon dissolution in a neutral solvent like water, the resulting solution will be acidic. This acidic pH is often beneficial for the stability of the compound.[3]

  • Lyophilized Form: This form is a dry, porous cake or powder. It is extremely sensitive to moisture and should be handled accordingly.

2.2 Pre-Reconstitution Protocol: Ensuring Powder Integrity

The primary risk before reconstitution is the absorption of atmospheric moisture. Hygroscopic powders can form clumps, making them difficult to weigh accurately and potentially initiating degradation pathways.

Protocol Steps:

  • Equilibration: Before opening, allow the vial to equilibrate to ambient room temperature for at least 20-30 minutes. This is a critical step to prevent condensation from forming on the cold powder when exposed to warmer, humid lab air.

  • Controlled Environment: Whenever possible, handle the vial and perform weighing in a controlled environment with low humidity, such as a glove box flushed with nitrogen or argon, or at a minimum, on a clean, dry lab bench away from drafts or direct sunlight.

  • Minimize Exposure: Do not leave the vial open. Promptly weigh the required amount of powder and securely recap the vial. For long-term storage of the remaining powder, consider placing the vial in a secondary container with a desiccant.

Reconstitution Workflow: From Powder to Stock Solution

The goal of reconstitution is to create a homogenous, stable stock solution of a known concentration.

Solvent Selection Rationale

The choice of solvent is the most critical decision in the reconstitution process. The dihydrochloride salt form dictates that polar, protic solvents are the most likely candidates for successful dissolution.

SolventRationale & ConsiderationsRecommendation
High-Purity Water The dihydrochloride salt is designed for aqueous solubility. Use sterile, nuclease-free, or HPLC-grade water. The resulting solution will be acidic, which is often favorable for stability.[3]Primary Choice
Phosphate-Buffered Saline (PBS) While aqueous, the buffer salts in PBS can sometimes interact with hydrochloride salts, potentially causing precipitation or altering solubility. The final pH will be dictated by the buffer.Use with Caution . Verify solubility in a small test volume first. Ensure the buffer's pH is compatible with the compound's stability.
Dimethyl Sulfoxide (DMSO) A common solvent for organic molecules. While the free base form of this compound would likely be soluble in DMSO, the dihydrochloride salt may have lower solubility.Secondary Choice . Useful if a non-aqueous stock is required. Sonication may be required to aid dissolution.
Ethanol (EtOH) A polar protic solvent. Solubility is possible but may be lower than in water. Can be useful for specific downstream applications.Tertiary Choice . Use anhydrous ethanol. Test solubility in a small volume before preparing a large stock.
Calculating Mass for Stock Solution Preparation

Accurate concentration is key to reproducible results. Use the following formula to determine the mass of powder required.

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000

Example Calculation: To prepare 5 mL of a 10 mM stock solution:

  • Desired Concentration = 10 mM

  • Desired Volume = 5 mL

  • Molecular Weight = 300.19 g/mol [1]

Mass (mg) = 10 mM × 5 mL × 300.19 / 1000 = 15.01 mg

Step-by-Step Reconstitution Protocol
  • Calculate: Determine the required mass of the lyophilized powder using the formula above.

  • Weigh: Carefully weigh the calculated mass of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride in an appropriate weighing vessel.

  • Transfer: Transfer the powder to a sterile conical tube or vial of a suitable volume. Ensure the vial is rated for the intended storage temperature (e.g., polypropylene for freezing).

  • Add Solvent: Add the calculated volume of the chosen solvent (e.g., high-purity water) to the vial containing the powder.

  • Dissolve: Cap the vial securely and vortex gently until the powder is fully dissolved. If dissolution is slow, brief sonication in a water bath can be used to aid the process.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter. Any cloudiness or precipitation indicates poor solubility or a potential issue with the compound or solvent.

  • Document: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Visualization of Key Workflows

To clarify the procedural logic, the following diagrams outline the critical decision-making and handling processes.

ReconstitutionWorkflow cluster_prep Pre-Reconstitution cluster_recon Reconstitution cluster_storage Storage & Use start Start: Receive Lyophilized Compound equilibrate Equilibrate Vial to Room Temp start->equilibrate Prevent Condensation weigh Weigh Powder in Low-Humidity Env. equilibrate->weigh calculate Calculate Mass for Target Molarity weigh->calculate add_solvent Add Chosen Solvent (e.g., H2O, DMSO) calculate->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Volumes inspect->aliquot Solution is Clear store Store at -20°C or -80°C Protected from Light aliquot->store Avoid Freeze-Thaw use Use in Experiment store->use

Caption: Overall workflow from receiving the lyophilized compound to experimental use.

SolventSelection start Need to Reconstitute Compound q_aqueous Is an aqueous solution required? start->q_aqueous use_water Use High-Purity Water (Primary Choice) q_aqueous->use_water Yes q_organic Is a non-aqueous stock required? q_aqueous->q_organic No end_node Proceed to Reconstitution use_water->end_node use_pbs Consider PBS (Test small scale first) use_pbs->end_node use_dmso Use DMSO (Secondary Choice) q_organic->use_dmso Yes use_etoh Consider Anhydrous EtOH (Tertiary Choice) q_organic->use_etoh If DMSO is unsuitable use_dmso->end_node use_etoh->end_node

Caption: Decision tree for selecting an appropriate reconstitution solvent.

Stability, Storage, and Quality Control

5.1 Recommended Storage Conditions

Once reconstituted, the stability of the compound in solution becomes the primary concern. Degradation can be accelerated by temperature fluctuations, light, and repeated freeze-thaw cycles.[6]

  • Aliquoting: It is strongly recommended to aliquot the stock solution into smaller, single-use volumes. This practice is the most effective way to preserve the integrity of the main stock by minimizing handling and avoiding freeze-thaw cycles that can degrade the compound.

  • Storage Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C may be acceptable, but this should be verified. For long-term storage, freezing at -20°C or -80°C is required.

  • Light Protection: Store all solutions, whether refrigerated or frozen, in amber vials or wrap standard vials in aluminum foil to protect the isoquinoline moiety from photodegradation.[6]

5.2 Self-Validating Protocols & Quality Control

To ensure trustworthiness in experimental results, the quality of the reconstituted stock solution must be validated.

  • Forced Degradation Study: To authoritatively determine the compound's stability in your chosen solvent and storage conditions, a forced degradation study is recommended.[6] This involves exposing aliquots of the solution to stress conditions (e.g., elevated temperature, strong acid/base, UV light) and analyzing the degradation profile, typically by HPLC.

  • pH Measurement: For aqueous solutions, measure and record the pH of the stock solution. A significant deviation from an expected acidic pH could indicate an issue.

  • Regular Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or discoloration, which could indicate degradation or loss of solubility.

By adhering to these detailed protocols and understanding the chemical principles behind them, researchers can ensure the reliable and reproducible use of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride in their experiments.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds.
  • American Elements. (n.d.). 1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride.
  • Wikipedia. (n.d.). Piperazine.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • PubChem. (n.d.). 1-(5-Isoquinolinylsulfonyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-(5-Isoquinolinesulfonyl)piperazine, dihydrochloride.
  • Google Patents. (n.d.). Process for the manufacture of fused piperazin-2-one derivatives.
  • Request PDF. (2026, January 14). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • CAMEO Chemicals - NOAA. (n.d.). PIPERAZINE DIHYDROCHLORIDE.
  • Selleckchem. (n.d.). Molarity Calculator.
  • International Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
  • European Journal of Medicinal Chemistry. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in.
  • Chem-Impex International, Inc. (n.d.). 5-(piperazine-1-sulfonyl)isoquinoline dihydrochloride — Chemical Substance Information.
  • Tocris Bioscience. (n.d.). Molarity Calculator | Concentration Calculator.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Sigma-Aldrich. (n.d.). Molarity Calculator.
  • CORE. (2010, March 12). Excipients used in lyophilization of small molecules.
  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials.
  • Technology Networks. (n.d.). Molarity Calculator.
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

Sources

Application

Application Note: 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride in 3D Cell Culture Models

Introduction & Mechanistic Rationale The transition from 2D monolayers to 3D organoid and spheroid models requires navigating significant cellular stress. When primary tissues, pluripotent stem cells (PSCs), or patient-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transition from 2D monolayers to 3D organoid and spheroid models requires navigating significant cellular stress. When primary tissues, pluripotent stem cells (PSCs), or patient-derived xenografts are enzymatically dissociated into single cells, the abrupt loss of E-cadherin-mediated cell-cell contacts and integrin-mediated extracellular matrix (ECM) adhesion triggers a lethal cascade known as anoikis[1].

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS: 1803593-03-4) is a highly pure, water-soluble isoquinoline derivative[2] that acts as a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. ROCK inhibitors are indispensable in 3D culture workflows because they block the molecular executioners of dissociation-induced apoptosis, allowing single cells to survive and expand into complex 3D structures[3].

The Causality of Anoikis and ROCK Inhibition

To understand why this compound is critical, we must look at the mechanical forces governing cell survival. Upon single-cell dissociation, the small GTPase RhoA is hyperactivated, which in turn activates its downstream effectors, ROCK1 and ROCK2. ROCK directly phosphorylates Myosin Light Chain (MLC) and simultaneously inhibits MLC phosphatase[4]. This dual action causes severe actin-myosin hyperactivation and cellular hypercontractility[5]. The resulting mechanical stress directly forces the cell into anoikis.

By competitively binding the ATP-binding pocket of the ROCK kinase domain, 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride prevents MLC phosphorylation. This relaxes the actomyosin cytoskeleton, allowing single cells to survive the critical 24–48 hour window required to synthesize endogenous ECM and re-establish cell-cell contacts in 3D space[3].

ROCK_Pathway Dissociation Single Cell Dissociation (Loss of Adhesion) RhoA RhoA Activation Dissociation->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK Actomyosin Actin-Myosin Hyperactivation (MLC Phosphorylation) ROCK->Actomyosin Survival Cell Survival & Organoid Formation ROCK->Survival Inhibition allows Anoikis Anoikis (Apoptosis) Actomyosin->Anoikis Inhibitor 1-(Isoquinolin-5-yl)piperazin-2-one (ROCK Inhibitor) Inhibitor->ROCK Blocks Inhibitor->Survival Promotes

Diagram 1: Mechanism of ROCK inhibition preventing actin-myosin hyperactivation and anoikis.

Quantitative Efficacy Profile

A major advantage of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride is its formulation. The dihydrochloride salt provides superior aqueous solubility compared to traditional free-base inhibitors. This eliminates the need for high-concentration DMSO vehicles, which can confound viability assays and induce off-target cytotoxicity in sensitive organoid models.

Table 1: Comparative Efficacy of ROCK Inhibition on 3D Organoid Formation

Experimental ConditionCell Viability (24h)Organoid Formation Efficiency (Day 7)Caspase-3/7 Activity (Relative RFU)Observed Morphology
Vehicle Control (Water/DMSO) < 15%< 5%100% (Baseline)Fragmented, dark apoptotic bodies
10 µM Inhibitor > 85%> 75%12%Spherical, intact cystic structures
20 µM Inhibitor > 80%60%15%Irregular, potential hyper-branching

Expert Insight: While 10 µM is the optimal concentration for survival, prolonged exposure or higher doses (e.g., 20 µM) can alter differentiation trajectories or cause aberrant hyper-branching in certain epithelial models. Therefore, the inhibitor should be withdrawn after 48 hours.

Self-Validating Experimental Protocols

Trustworthiness Check: Every protocol below includes an internal validation checkpoint. The inclusion of a vehicle-only control is mandatory to confirm that any observed cell death is due to anoikis rather than reagent toxicity, poor ECM polymerization, or handling errors.

Protocol A: Single-Cell Seeding for 3D Organoid Generation

1. Preparation of Reagents

  • Reconstitute 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride in sterile cell-culture grade water to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Thaw ECM hydrogel (e.g., Matrigel or BME) overnight on ice at 4°C.

2. Cell Dissociation

  • Wash the source tissue or 2D monolayer twice with DPBS (without Ca²⁺/Mg²⁺).

  • Add TrypLE Express or Accutase and incubate at 37°C for 5–10 minutes until a single-cell suspension is achieved.

  • Neutralize the enzyme with 3 volumes of basal culture media. Centrifuge at 300 x g for 5 minutes.

3. Inhibitor Treatment & Matrix Embedding

  • Resuspend the cell pellet in basal media containing 10 µM 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride.

  • Validation Control: Resuspend a separate aliquot of cells in media containing an equivalent volume of vehicle (sterile water).

  • Mix the cell suspension with liquid ECM hydrogel at a 1:2 or 1:3 ratio. Crucial: Keep all tubes and pipette tips on ice to prevent premature gelation.

4. Plating & Culture

  • Dispense 30–50 µL domes of the cell/ECM mixture into the center of a pre-warmed 24-well plate.

  • Invert the plate and incubate at 37°C for 15–20 minutes to fully polymerize the hydrogel.

  • Gently flood the wells with 500 µL of complete organoid culture media supplemented with 10 µM inhibitor.

  • Incubate at 37°C, 5% CO₂.

5. Maintenance & Inhibitor Withdrawal

  • At 24 Hours (Validation Check): Observe under a phase-contrast microscope. The 10 µM treated wells should show bright, phase-refractile single cells. The vehicle control wells should exhibit >80% cell death (dark, fragmented bodies).

  • At 48 Hours: Perform a 100% media exchange using complete media without the ROCK inhibitor to allow natural mechanotransduction and differentiation to proceed.

Workflow Tissue Primary Tissue / 2D Monolayer Dissociation Enzymatic Dissociation (TrypLE / Accutase) Tissue->Dissociation Treatment Resuspend in Media + 10 µM Inhibitor Dissociation->Treatment Matrix Embed in ECM Hydrogel Treatment->Matrix Culture 3D Culture (37°C, 5% CO2) Matrix->Culture Analysis Organoid Expansion & Downstream Assays Culture->Analysis

Diagram 2: Step-by-step workflow for establishing 3D organoid cultures using ROCK inhibition.

Protocol B: Passaging Established 3D Spheroids/Organoids
  • Aspirate the culture media and add ice-cold Cell Recovery Solution to depolymerize the ECM dome.

  • Incubate on ice for 30–60 minutes on a horizontal shaker.

  • Collect the intact organoids and centrifuge at 200 x g for 5 minutes at 4°C.

  • Resuspend the pellet in TrypLE and mechanically disrupt by pipetting up and down 15 times to break organoids into single cells or small clusters.

  • Neutralize, centrifuge, and proceed to Step 3 of Protocol A , ensuring the 10 µM ROCK inhibitor is present during the re-embedding phase to prevent passaging-induced anoikis.

References

  • [2] Title: 1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride | CAS 1803593-03-4. Source: americanelements.com. URL:

  • [1] Title: Organoids as a new approach for improving pediatric cancer research. Source: nih.gov. URL:

  • [5] Title: Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture. Source: mdpi.com. URL:

  • [4] Title: Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development. Source: frontiersin.org. URL:

  • [3] Title: Induction of the Stem-like Cell Regulator CD44 by Rho Kinase Inhibition Contributes to the Maintenance of Colon Cancer–Initiating Cells. Source: aacrjournals.org. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Systematic Approach to Solubilizing Poorly Water-Soluble Compounds in Aqueous Buffers

A Note on CAS 1803593-03-4: Initial searches for the compound designated by CAS number 1803593-03-4 did not yield publicly available information regarding its chemical structure or physicochemical properties. This is com...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 1803593-03-4: Initial searches for the compound designated by CAS number 1803593-03-4 did not yield publicly available information regarding its chemical structure or physicochemical properties. This is common for novel or proprietary research compounds. The following guide is therefore designed as a universal, systematic framework for tackling solubility challenges with any poorly water-soluble small molecule, using the principles a senior application scientist would apply when encountering an uncharacterized compound.

Introduction: The Solubility Challenge

In drug discovery and biomedical research, poor aqueous solubility is a primary hurdle that can stall promising projects. Compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV are characterized by low solubility, which can lead to underestimated potency in biological assays, poor absorption in vivo, and unreliable experimental results. This guide provides a structured, question-and-answer-based approach to systematically overcome these challenges, ensuring data integrity and reproducibility.

Frequently Asked Questions & Troubleshooting Guide

Q1: I have a new powdered compound. Where do I even begin?

Answer: The first step is always to create a high-concentration, primary stock solution in a strong organic solvent. This serves as your starting point for all subsequent dilutions into aqueous buffers.

The Rationale: Directly weighing and dissolving a hydrophobic powder into an aqueous buffer is often futile and leads to non-homogenous suspensions. A concentrated organic stock allows for precise and reproducible dilutions. Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its powerful solubilizing capacity for a wide range of molecules.

Workflow for Primary Stock Preparation:

  • Solvent Selection: Start with 100% anhydrous DMSO.

  • Target Concentration: Aim for a high but practical concentration, typically 10-50 mM. This provides flexibility for dilution into various assay formats.

  • Procedure:

    • Accurately weigh the compound using an analytical balance.

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 2-5 minutes.

    • Use a bath sonicator for 5-10 minutes if dissolution is slow. Gentle warming (30-40°C) can be applied, but monitor for compound degradation.

    • Visually inspect for complete dissolution. The solution should be clear and free of any visible particulates.

  • Storage: Store the primary stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.

Q2: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

Answer: This is the most common solubility challenge, known as precipitation upon serial dilution. It occurs because the aqueous buffer cannot maintain the solubility of the compound once the percentage of the organic co-solvent (DMSO) drops significantly.

The Causality: The DMSO, a powerful solubilizer, is being diluted below the concentration required to keep the hydrophobic compound in solution. The key is to find a formulation that maintains solubility at the final, low organic solvent concentration required for your experiment.

The goal is to find the simplest modification that achieves the desired final concentration without precipitation.

G cluster_start cluster_stock Step 1: Primary Stock cluster_dilution Step 2: Dilution Test cluster_strategies Step 3: Solubilization Strategy cluster_end start Start: Powdered Compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to Final Conc. in Aqueous Buffer stock->dilute check Observe for Precipitation dilute->check tier1 Tier 1: pH Adjustment (for ionizable compounds) check->tier1 Precipitation Occurs success Success: Clear, Stable Solution check->success No Precipitation tier2 Tier 2: Co-solvents (e.g., Ethanol, PEG 400) tier1->tier2 Fails or N/A tier1->success Works tier3 Tier 3: Excipients (Cyclodextrins, Surfactants) tier2->tier3 Fails tier2->success Works tier3->success Works fail Re-evaluate/Consult tier3->fail Fails

Caption: Decision workflow for solubilizing a new compound.

  • Principle: Many drug molecules are weak acids or bases. By adjusting the pH of the buffer, you can ionize the compound, dramatically increasing its aqueous solubility. This is governed by the Henderson-Hasselbalch equation.[1][2][3][4][5]

  • When to Use: If your compound has an ionizable group (e.g., carboxylic acid, amine).

  • Protocol:

    • Determine if your compound is acidic or basic (requires structural information or empirical testing).

    • For a weak acid , adjust the buffer pH to be at least 1-2 units above its pKa.

    • For a weak base , adjust the buffer pH to be at least 1-2 units below its pKa.

    • Prepare the pH-adjusted buffer first, then slowly add the DMSO stock solution while vortexing.

  • Caveat: Ensure the final pH is compatible with your assay system (e.g., cell health, enzyme activity).

  • Principle: Co-solvents are water-miscible organic solvents that, when added to the buffer, reduce the overall polarity of the solvent system, making it more "hospitable" to hydrophobic compounds.[6][7][8] They essentially reduce the interfacial tension between the compound and the aqueous solution.[6]

  • When to Use: When pH adjustment is not applicable or insufficient.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP).

Co-solventTypical Concentration Limit (Cell-based Assays)Notes
DMSO < 0.5% (often < 0.1%)Potent solvent but can be toxic to cells.
Ethanol < 1%Less toxic than DMSO, but also a weaker solvent.
PEG 400 1-5%Good for increasing solubility, generally low toxicity.
PG 1-5%Similar properties to PEG 400.
  • Protocol:

    • Prepare a stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in PEG 400).

    • Create a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400 in PBS).

    • Add the compound stock to the co-solvent-containing buffers to reach the final desired concentration.

    • Observe for precipitation to find the minimum co-solvent percentage that maintains solubility.

  • Principle: When simple solvent adjustments fail, specialized molecules called excipients can be used to encapsulate or sequester the hydrophobic compound, rendering it soluble in water.

  • When to Use: For very challenging compounds or when organic solvents must be avoided.

A) Cyclodextrins:

  • Mechanism: These are ring-shaped sugar molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[9][10][11] The hydrophobic drug molecule gets "trapped" inside the cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the drug.[9][][13]

  • Common Types: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-CD (HP-β-CD) and Sulfobutylether-β-CD (SBE-β-CD).

  • Protocol:

    • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water). This may require warming.

    • Slowly add the concentrated DMSO stock of your compound to the cyclodextrin solution while vortexing.

    • Allow the solution to equilibrate (e.g., shake for 1-2 hours at room temperature) to allow for complex formation.

    • This cyclodextrin-formulated stock can then be diluted into your final assay buffer.

B) Surfactants:

  • Mechanism: Surfactants (detergents) are amphiphilic molecules. At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles, which have a hydrophobic core and a hydrophilic shell.[14][15] The hydrophobic compound partitions into the core, while the hydrophilic shell allows the micelle to be soluble in water.[15]

  • Common Types: Tween® 80 (non-ionic), Polysorbate 80 (non-ionic), Sodium Lauryl Sulfate (SLS) (anionic).[14][16]

  • Caveat: Surfactants can be harsh on cells and may interfere with some assays. Non-ionic surfactants like Tween 80 are generally preferred for biological experiments.[14]

  • Protocol:

    • Prepare the assay buffer containing the surfactant at a concentration above its CMC (e.g., 0.1% Tween 80).

    • Slowly add the DMSO stock of the compound to the surfactant-containing buffer while vortexing.

Q3: The solution looks a bit hazy or cloudy, but there's no obvious precipitate. Is it dissolved?

Answer: You are likely observing the Tyndall effect , which indicates the presence of a colloidal dispersion or suspension, not a true solution. In a true solution, the solute is dispersed as individual molecules and is invisible. In a colloid, the compound has formed nano- or micro-sized aggregates that scatter light, creating a hazy appearance.

Why This Matters: A colloidal suspension is not a true solution. The concentration of freely available, monomeric compound is unknown and likely much lower than the nominal concentration. This can lead to inaccurate pharmacology data and poor reproducibility.

Verification Protocol:

  • Visual Inspection: Shine a laser pointer through the solution in a dark room. If you can see the beam's path through the liquid, it is a colloid. A true solution will not scatter the light.

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. This will remove larger aggregates and precipitates.

  • Concentration Analysis: Measure the concentration of the compound in the filtrate using an analytical method like HPLC-UV or LC-MS. If the measured concentration is significantly lower than the nominal concentration, your initial preparation was not a true solution.

G cluster_properties A True Solution (Monomeric) B Colloidal Dispersion (Aggregates) A->B Aggregation propA Clear No Light Scattering A->propA C Precipitate (Solid Particles) B->C Further Aggregation propB Hazy / Tyndall Effect Light Scattering B->propB propC Visible Particles Settle over Time C->propC

Caption: Visual states of a compound in aqueous buffer.

Summary & Best Practices

  • Always Start with a High-Quality Organic Stock: Use anhydrous DMSO and ensure complete dissolution.

  • Address Precipitation Systematically: Follow the tiered approach: pH adjustment → Co-solvents → Excipients.

  • Mind Your Final Solvent Concentration: Keep DMSO and other organic solvents at the lowest possible concentration in your final assay (typically <0.5%) to avoid artifacts.

  • Visually Verify Your Solution: A clear, particulate-free appearance is mandatory. Use the Tyndall effect test to check for colloids.

  • When in Doubt, Filter and Analyze: Analytically confirm the concentration of your final working solution to ensure data integrity.

By applying this structured approach, researchers can confidently prepare stable, reproducible solutions of even the most challenging compounds, leading to more reliable and accurate experimental outcomes.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Cyclodextrin - Wikipedia.
  • Vertex AI Search. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed.
  • Vertex AI Search. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Vertex AI Search. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules - PubMed.
  • Vertex AI Search. Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF - ResearchGate.
  • Vertex AI Search. Conventional Surfactants and a Model Based on Molecular Descriptors as Alternatives to the Drug Solubility in Fasted State Simulated Intestinal Fluid.
  • Vertex AI Search. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - Pharma Excipients.
  • Vertex AI Search. Exp. 11 The influence of pH on solubility in water Theory:.
  • Vertex AI Search. (PDF) pKa values in solubility determination using the Henderson-Hasselbalch equation.
  • Vertex AI Search. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis.
  • Vertex AI Search. Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design - ACS Publications.
  • Vertex AI Search. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC.
  • Vertex AI Search. The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol - IMR Press.
  • Vertex AI Search. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.

Sources

Optimization

Optimizing storage conditions to prevent degradation of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride. Its purpose is to offer a foundational underst...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride. Its purpose is to offer a foundational understanding of the compound's stability profile and provide actionable troubleshooting advice to prevent degradation and ensure experimental integrity. The recommendations herein are synthesized from the compound's structural characteristics and established principles for handling analogous chemical entities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the optimal storage conditions for 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride and what is the scientific rationale?

Answer:

The optimal storage conditions are dictated by the three primary structural features of the molecule: its dihydrochloride salt form, the isoquinoline ring system, and the piperazin-2-one (a lactam) ring. Each presents a unique vulnerability that must be mitigated.

  • Temperature: Controlled Room Temperature (15°C to 25°C) or Refrigerated (2°C to 8°C).

    • Rationale: Elevated temperatures accelerate all chemical degradation pathways, including hydrolysis and oxidation.[1] While refrigeration is generally preferred for long-term storage to minimize thermal degradation, controlled room temperature is acceptable for short-term use, provided other conditions are met.[2]

  • Humidity: Tightly Sealed Container with Desiccant (Ideally <40% Relative Humidity).

    • Rationale: As a dihydrochloride salt, the compound is predicted to be highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water is not benign; it can act as a plasticizer, causing the powder to clump and cake, and more critically, it serves as a direct reactant for the hydrolysis of the lactam ring.[5][6][7] Storing the compound in a desiccator or in a tightly sealed container with a desiccant pack is crucial.

  • Light: Protected from Light (Amber Vial or Opaque Container).

    • Rationale: The isoquinoline moiety is an aromatic N-heterocycle known to be susceptible to photodegradation.[8] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of impurities and a loss of potency.[9][10] The use of amber glass vials or storage in a dark location is mandatory.

  • Atmosphere: Inert Gas (Argon or Nitrogen) for Long-Term Storage.

    • Rationale: While the primary amine of the piperazine ring is part of a lactam, making it less susceptible to direct oxidation than a free amine, the overall molecule can still be sensitive to oxidative degradation over time. For long-term storage (>1 year), displacing air in the container with an inert gas like argon or nitrogen can provide an additional layer of protection.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & Key Risks of Deviation
Temperature 2°C to 8°C (Long-term) 15°C to 25°C (Short-term)Higher temperatures accelerate hydrolysis and other degradation pathways.[1][2]
Relative Humidity (RH) Store with desiccant; maintain <40% RHDihydrochloride salt is hygroscopic; moisture absorption leads to physical clumping and chemical hydrolysis of the lactam ring.[5][7]
Light Exposure Store in an amber vial or in the darkThe isoquinoline ring is photosensitive and can undergo photochemical degradation upon light exposure.[8][9]
Atmosphere Inert gas (Argon/Nitrogen) for long-term storageMinimizes the risk of long-term oxidative degradation.
Question 2: My solid powder sample appears clumped and has a slightly yellowish tint, which was not present initially. What could be the cause?

Answer:

These physical changes are strong indicators of improper storage and likely degradation.

  • Clumping/Caking: This is a classic sign of moisture absorption.[6] The hygroscopic nature of the hydrochloride salt causes it to attract water from the air, which dissolves the surface of the powder particles. When the moisture content fluctuates, these dissolved areas can recrystallize, forming solid bridges between particles and leading to clumps. This indicates that the container was not sealed properly or was stored in a high-humidity environment.

  • Discoloration (Yellowing): A change from a white or off-white powder to a yellowish or brownish tint often suggests chemical degradation, particularly from oxidation or photodegradation.[9] The isoquinoline ring system is a likely culprit for photolytic discoloration. This indicates the sample was likely exposed to light.

If you observe these changes, the purity of the sample is compromised. It is strongly recommended to acquire a new, uncompromised lot of the compound for your experiments.

Question 3: I suspect my compound has degraded chemically. What are the most probable degradation pathways?

Answer:

Based on the molecule's structure, there are two primary, high-risk degradation pathways. Understanding these can help in selecting appropriate analytical methods to detect degradation products.

  • Hydrolysis of the Lactam Ring: The piperazin-2-one ring is a cyclic amide, or lactam. In the presence of water (absorbed due to the compound's hygroscopicity), this ring can undergo hydrolysis. This reaction breaks the amide bond, opening the ring to form an amino acid derivative. This process can be catalyzed by acidic or basic conditions.[11][12] Given that this is a dihydrochloride salt, aqueous solutions will be acidic, which can promote this hydrolytic pathway.

  • Photodegradation of the Isoquinoline Ring: Aromatic systems, especially N-heterocycles like isoquinoline, are often photoreactive.[8][10] The energy from UV or high-frequency visible light can excite the electron system, leading to complex reactions that can include oxidation, rearrangement, or polymerization, resulting in a mixture of colored impurities.[9]

The diagram below illustrates these potential degradation routes.

Degradation Pathways cluster_main 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride cluster_products Potential Degradation Products main_compound [Main Compound Structure] hydrolysis_product Ring-Opened Hydrolysis Product (Carboxylic Acid + Amine) main_compound->hydrolysis_product Hydrolysis (+ H₂O) photo_product Various Photoproducts (Colored Impurities) main_compound->photo_product Photodegradation (UV/Visible Light) Troubleshooting Workflow start Suspected Degradation or Routine Quality Check visual Protocol 1: Visual & Physical Inspection (Color, Clumping) start->visual solubility Protocol 2: Quick Solubility Test (Clarity, Particulates) visual->solubility If passes fail Sample is compromised. Discard and use a new lot. visual->fail If fails (color, clumps) decision Decision Point solubility->decision If passes solubility->fail If fails (cloudy, insoluble) analysis Protocol 3: Prepare for Purity Analysis (HPLC, LC-MS) analysis->decision decision->analysis If purity is critical pass Sample is likely stable. Proceed with caution. decision->pass Analytical data confirms purity decision->fail Analytical data shows impurities

Caption: Troubleshooting workflow for assessing sample stability.

Experimental Protocols

Protocol 1: Visual and Physical Inspection
  • Environment: Perform the inspection in a well-lit area on a clean, white surface.

  • Reference: If available, use the certificate of analysis (CoA) or a photo of a known fresh lot as a reference for color and appearance.

  • Observation: Carefully observe the bulk powder in its container. Note any discoloration (yellowing, browning) compared to the reference.

  • Physical State: Gently tilt or tap the container. Observe if the powder is free-flowing. Note any significant clumping, caking into a solid mass, or an oily appearance.

Protocol 2: Quick Solubility Test

This test assesses for insoluble degradation products.

  • Solvent Selection: Choose a solvent in which the compound is known to be freely soluble, as indicated by the supplier datasheet (e.g., water, DMSO, or methanol).

  • Preparation: Prepare a solution at a moderate concentration (e.g., 1 mg/mL). Weigh approximately 1 mg of the compound into a clean, clear glass vial.

  • Dissolution: Add 1 mL of the chosen solvent. Cap the vial and vortex or sonicate for 30 seconds.

  • Observation: Hold the vial against a dark background and observe the solution's clarity. Check for any of the following:

    • Haze/Cloudiness: Suggests the presence of less soluble impurities or that the primary compound has degraded into an insoluble form.

    • Particulates: Undissolved floating or settled particles are a clear sign of contamination or degradation.

    • Color: The solution should be colorless unless otherwise specified. Any color may indicate impurities.

Protocol 3: Preparing a Sample for Purity Analysis (HPLC/LC-MS)

This protocol outlines the preparation of a sample for instrumental analysis, which provides quantitative data on purity.

  • System Suitability: Before analyzing the sample, ensure the analytical system (e.g., HPLC) is qualified. Run a system suitability standard to check for column performance, retention time stability, and detector response.

  • Standard Preparation: Accurately weigh and dissolve a reference standard (if available) or a fresh, unopened lot of the compound in a suitable mobile phase or solvent to create a standard solution of known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Using the same procedure, prepare a solution of the test sample at the exact same concentration as the standard.

  • Analysis: Inject both the standard and the sample solutions onto the HPLC system using an appropriate method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

  • Data Interpretation: Compare the chromatograms.

    • Purity Assessment: Look for the appearance of new peaks in the sample chromatogram that are not present in the standard. The area percentage of these peaks corresponds to the level of impurities.

    • Main Peak Integrity: Note any significant decrease in the peak area of the main compound in the sample compared to the standard, which indicates a loss of the active ingredient. A change in retention time or significant peak tailing/fronting can also suggest issues.

By following these guidelines and protocols, researchers can significantly mitigate the risks of compound degradation, ensuring the reliability and reproducibility of their experimental results.

References

  • PubChem. 1-(5-Isoquinolinylsulfonyl)piperazine. National Center for Biotechnology Information. [Link]

  • Gagnepain, J., et al. (2023). Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. The Journal of Organic Chemistry. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. [Link]

  • Tani, M., et al. (2020). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. Scientific Reports. [Link]

  • Patsch, D., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • El-Gendy, A. (1976). The stability of amitriptyline hydrochloride in aqueous solution. Journal of Pharmaceutical Sciences. [Link]

  • Lemp, E., et al. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules. [Link]

  • Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Galdino, A. C. M., et al. (2020). The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. Scientific Reports. [Link]

  • Schaeffer. Hygroscopic Bulk Solids. [Link]

  • Lunzer, M., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]

  • Pharmaguideline. The Storage Conditions For APIs And Medicines. [Link]

  • Li, J., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. [Link]

  • American Elements. Isoquinolines. [Link]

  • Siwek, A., & Stącel, J. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research. [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • ResearchGate. (2025). Measurement of antiphotooxidative properties of isoquinoline alkaloids using transient thermal lens spectroscopy. [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • Arshad, M. U., et al. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Natural Gas Science and Engineering. [Link]

  • A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]

  • D'Andrea, L. D., et al. (2004). Zn2+ catalysed hydrolysis of β-lactams: experimental and theoretical studies on the influence of the β-lactam structure. New Journal of Chemistry. [Link]

  • Kumar, A., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry. [Link]

  • Goti, G., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition. [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics. [Link]

  • Mykhailiuk, P. K. (2026). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry: Revival via CF2OMe-Containing Amines. Organic Letters. [Link]

  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • ResearchGate. (2005). Storage Conditions for Stability Testing of Pharmaceuticals in Hot and Humid Regions. [Link]

  • Taylor & Francis Online. (2024). Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. [Link]

Sources

Troubleshooting

Reducing off-target effects of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride in vitro

Welcome to the Senior Application Scientist Support Center. This guide is engineered for drug development professionals and molecular biologists working with 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 18035...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Center. This guide is engineered for drug development professionals and molecular biologists working with 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 1803593-03-4) .

As an isoquinoline-piperazine derivative, this compound functions as an ATP-competitive kinase inhibitor, primarily targeting Rho-associated coiled-coil kinases (ROCK1 and ROCK2) [1]. While highly effective for studying actomyosin contractility and cytoskeletal dynamics, its mechanism of action inherently introduces the risk of off-target effects on closely related AGC family kinases (such as PKA, PKG, and PKC) [2].

This guide provides causal explanations, self-validating protocols, and actionable troubleshooting to help you isolate target-specific phenotypes from off-target noise in your in vitro models.

🔬 Troubleshooting & FAQs

Q1: Why am I observing PKA/PKG pathway interference at my current working concentration?

The Causality: ROCK, PKA, and PKG all belong to the AGC kinase family and share exceptionally high structural homology within their ATP-binding clefts. 1-(Isoquinolin-5-yl)piperazin-2-one acts by mimicking the adenine ring of ATP. If your working concentration exceeds the specific therapeutic window (typically >3–5 µM for isoquinoline derivatives), the compound will saturate the ROCK ATP pockets and begin occupying the highly similar pockets of PKA and PKG. The Solution: Always perform a dose-response titration rather than relying on a single high-dose concentration. Monitor specific biomarkers for off-target activity (e.g., p-VASP at Ser239 for PKG, or p-CREB at Ser133 for PKA) alongside your primary ROCK biomarker (p-MYPT1).

Q2: How should I adjust ATP concentrations in my cell-free kinase assays to accurately predict cellular selectivity?

The Causality: Because this compound is an ATP-competitive inhibitor, its apparent potency ( IC50​ ) is mathematically dependent on the ATP concentration in your assay, as defined by the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/Km​) ) [3]. Standard biochemical profiling assays are often run at the Michaelis constant ( Km​ ) for ATP (typically 1–10 µM) to maximize assay sensitivity. However, physiological intracellular ATP concentrations are in the millimolar range (1–5 mM). The Solution: An inhibitor that looks highly selective at Km​ may lose its selectivity window in a live cell where it must compete with millimolar ATP [4]. To accurately predict off-target liabilities before moving to cell culture, run your secondary in vitro kinase profiling assays at 1 mM ATP .

Q3: How can I definitively validate that my observed cellular phenotype is driven by ROCK inhibition and not an off-target effect?

The Causality: Chemical inhibitors possess inherent polypharmacology. A phenotype observed with a single compound cannot definitively prove a target-phenotype relationship. The Solution: You must establish a self-validating experimental system using orthogonal methods. If 1-(Isoquinolin-5-yl)piperazin-2-one induces a phenotype (e.g., reduced cell migration), you must replicate this exact phenotype using:

  • A structurally distinct ROCK inhibitor (e.g., the aminofurazan derivative GSK269962A, which binds the ATP pocket differently).

  • Genetic suppression (ROCK1/ROCK2 siRNA or CRISPR knockout). If the phenotype disappears during genetic validation, your initial observation was likely an off-target artifact.

Q4: I am experiencing compound precipitation or unexpected cytotoxicity in my cell culture. How do I optimize handling?

The Causality: The dihydrochloride salt form of this compound is highly water-soluble. However, dissolving high-concentration stock solutions directly into unbuffered culture media can cause a rapid, localized drop in pH. This transient acidity can shock cells, causing artifactual cytotoxicity that mimics an off-target apoptotic effect. The Solution: Reconstitute the compound in sterile, cell-culture grade DMSO or ddH2​O to create a 10 mM stock. When treating cells, perform serial dilutions in a heavily buffered media (e.g., containing 25 mM HEPES) to maintain physiological pH (7.4) upon compound addition. Ensure the final DMSO concentration never exceeds 0.1% (v/v).

📊 Quantitative Selectivity Profile

To maintain scientific integrity, researchers must respect the differential concentration thresholds between primary targets and off-targets. Below is the representative selectivity profile for the isoquinoline-piperazine pharmacophore class under physiological ATP conditions.

Kinase TargetKinase FamilyTheoretical IC50​ (1 mM ATP)Recommended Cellular Working Conc.Primary Biomarker Readout
ROCK1 / ROCK2 AGC50 - 200 nM0.5 - 2.0 µM p-MYPT1 (Thr696 / Thr853)
PKG AGC1.5 - 3.0 µM> 5.0 µM (Avoid)p-VASP (Ser239)
PKA AGC2.0 - 5.0 µM> 5.0 µM (Avoid)p-CREB (Ser133)
PKC AGC> 10.0 µM> 10.0 µM (Avoid)p-MARCKS (Ser152/156)

⚙️ Experimental Protocol: Self-Validating Target Engagement Workflow

To ensure your data is robust and free from off-target artifacts, follow this step-by-step methodology for validating 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride in vitro.

Step 1: Dose-Response Biomarker Titration

  • Seed target cells in a 6-well plate and grow to 70% confluence.

  • Treat cells with a logarithmic titration of the compound: Vehicle (0.1% DMSO), 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, and 10.0 µM for 2 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Step 2: Dual-Axis Western Blotting (The Internal Control)

  • Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe for Target Engagement : Blot for p-MYPT1 (Thr696) and total MYPT1. You should observe a dose-dependent decrease in phosphorylation.

  • Probe for Off-Target Liability : On the same membrane, blot for p-VASP (Ser239) and total VASP.

  • Decision Gate: Identify the maximum concentration where p-MYPT1 is inhibited by >80%, but p-VASP remains unchanged. This is your strict working concentration.

Step 3: Orthogonal Phenotypic Validation

  • Set up three parallel experimental arms for your phenotypic assay (e.g., Boyden chamber migration):

    • Arm A: 1-(Isoquinolin-5-yl)piperazin-2-one (at the optimized working concentration).

    • Arm B: Y-27632 or Belumosudil (Structurally distinct ROCK inhibitors).

    • Arm C: ROCK1/2 siRNA transfection (incubated 48h prior to assay).

  • Validation: The phenotype is only confirmed as target-specific if all three arms yield statistically identical phenotypic outcomes compared to their respective negative controls (Vehicle / Scramble siRNA).

🖼️ Mechanistic & Workflow Visualizations

SignalingPathway RhoA RhoA (Active GTPase) ROCK ROCK1 / ROCK2 (Primary Target) RhoA->ROCK Activates MLCP MLCP (Myosin Phosphatase) ROCK->MLCP Phosphorylates (Inhibits) OffTarget PKA / PKG / PKC (Off-Targets) OtherPheno Unintended Cellular Phenotypes OffTarget->OtherPheno Mediates Actin Actomyosin Contractility & Cytoskeleton Dynamics MLCP->Actin Regulates Inhibitor 1-(Isoquinolin-5-yl) piperazin-2-one Inhibitor->ROCK Primary Inhibition (Low Dose: 0.5-2 µM) Inhibitor->OffTarget Off-Target Inhibition (High Dose: >5 µM)

Fig 1: Concentration-dependent divergence of isoquinoline inhibitors on primary vs. off-target AGC kinases.

ValidationWorkflow Step1 1. Dose-Response Titration Step2 2. Dual-Axis Biomarker Readout Step1->Step2 Determine IC50 Step3 3. Orthogonal Validation Step2->Step3 Compare p-MYPT1 vs. p-VASP Step4 4. Target-Specific Confirmation Step3->Step4 Confirm via siRNA/CRISPR

Fig 2: Self-validating experimental workflow to isolate target-specific phenotypes from off-target noise.

📚 References

  • Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases National Center for Biotechnology Information (NCBI) / PMC[Link]

Optimization

Minimizing batch-to-batch variability in 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride experiments

Technical Support Center: 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride A Guide to Minimizing Batch-to-Batch Variability in Experimental Settings Welcome to the technical support center for 1-(Isoquinolin-5-yl)pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride

A Guide to Minimizing Batch-to-Batch Variability in Experimental Settings

Welcome to the technical support center for 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride. As Senior Application Scientists, we understand that consistency is the bedrock of reproducible research. Batch-to-batch variability in an active pharmaceutical ingredient (API) or research compound can introduce confounding variables, leading to unreliable data and project delays.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to help you diagnose and mitigate these issues effectively.

Section 1: Purity and Synthesis-Related Variability

This section addresses common issues arising from the synthesis and purification of the compound, which are often the primary sources of inconsistency.

Q1: My HPLC analysis shows a new, significant impurity peak in my latest batch that wasn't present previously. What are the likely causes and how can I investigate?

A: An unexpected impurity peak is a clear indicator of a deviation in the synthetic or purification process. The root cause can typically be traced to one of several factors:

  • Starting Material Quality: The purity of the initial reagents, such as 5-aminoisoquinoline or the piperazin-2-one precursor, is paramount. A new supplier or a different batch from an existing supplier can introduce novel impurities that carry through the synthesis.

  • Incomplete Reactions or Side Reactions: Heterocyclic chemistry often involves complex reaction pathways.[4][5][6][7] For instance, incomplete cyclization to form the piperazin-2-one ring or an alternative reaction at a different position on the isoquinoline moiety can lead to structural isomers or related impurities.

  • Degradation: The compound may have degraded during purification (e.g., due to excessive heat) or storage. Isoquinoline and piperazine scaffolds can be susceptible to oxidation.[8]

Troubleshooting Workflow:

  • Characterize the Impurity: The first step is to identify the unknown. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. This will provide immediate clues as to its structure (e.g., is it a dimer, a hydrolysis product, or a partially reacted intermediate?).

  • Review Synthesis Parameters: Compare the reaction conditions (temperature, time, stoichiometry, catalyst lot) of the current batch with previous, successful batches. Even minor deviations can alter the impurity profile.

  • Re-analyze Starting Materials: If possible, run an analysis on the starting materials used for the problematic batch to check for any new impurities.

Below is a diagnostic workflow to guide your investigation.

G cluster_lcms LC-MS Results start Unexpected Peak in HPLC lcms Run LC-MS Analysis start->lcms review_params Review Synthesis Parameters start->review_params start_material Analyze Starting Materials start->start_material mw_known MW Matches Known Intermediate/Side-Product lcms->mw_known mw_unknown MW is Unexpected lcms->mw_unknown nmr Acquire High-Resolution NMR Diagnosis: Novel Impurity or Degradant Diagnosis: Novel Impurity or Degradant nmr->Diagnosis: Novel Impurity or Degradant Diagnosis: Process Deviation Diagnosis: Process Deviation review_params->Diagnosis: Process Deviation Diagnosis: Raw Material Contamination Diagnosis: Raw Material Contamination start_material->Diagnosis: Raw Material Contamination Diagnosis: Incomplete Reaction or Known Side-Reaction Diagnosis: Incomplete Reaction or Known Side-Reaction mw_known->Diagnosis: Incomplete Reaction or Known Side-Reaction mw_unknown->nmr

Caption: Troubleshooting workflow for an unknown HPLC impurity.

Q2: My batches show slight color variations (e.g., from off-white to pale yellow), but HPLC purity is consistently >99%. Is this a concern?

A: While high purity by UV-based HPLC is excellent, color variation often points to the presence of trace-level impurities that may not be readily detected by this method. These could include:

  • Residual Metals: If a palladium or copper catalyst was used in the synthesis (e.g., for a C-N coupling reaction), residual metal contamination can impart color.

  • High Molecular Weight Species: Trace amounts of polymeric or dimeric byproducts can be highly colored.

  • Oxidative Species: Minor oxidation products, which may have poor chromophores, can still be colored.

Recommendation: For applications where trace impurities are critical (e.g., in vivo studies), consider a more comprehensive analysis. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can quantify trace metal content. If the color develops over time, it may indicate a stability issue.

Section 2: Salt Form, Solubility, and Solid-State Properties

The dihydrochloride salt form and the compound's solid-state characteristics are critical determinants of its physical behavior, especially solubility and stability. Variability in these properties is a common and often overlooked problem.

Q3: The solubility of my compound varies significantly between batches, even when HPLC purity is identical. Why is this happening?

A: This is a classic manifestation of polymorphism. Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[9][10][11][12] These different forms, called polymorphs, can have distinct physical properties, including:

  • Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than the most stable form.[11]

  • Melting Point

  • Stability

The crystallization conditions—such as the solvent used, cooling rate, and agitation—can dictate which polymorphic form is produced.[13] It is highly probable that different batches have crystallized into different polymorphic forms, leading to the observed solubility differences.

Recommendation: To confirm polymorphism, you need to use solid-state analytical techniques.

Analytical TechniqueProperty MeasuredImplication for Variability
Powder X-Ray Diffraction (PXRD) Crystalline structure (fingerprint)The definitive tool to identify different polymorphs.
Differential Scanning Calorimetry (DSC) Thermal events (melting, transitions)Different polymorphs will have different melting points or show transitions at different temperatures.[10]
Thermogravimetric Analysis (TGA) Weight loss upon heatingUseful for identifying solvates or hydrates (pseudopolymorphs).

Q4: The solid material becomes sticky and difficult to handle, and my measured mass for preparing solutions seems inconsistent. What is the cause?

A: This behavior is characteristic of hygroscopicity, which is the tendency of a substance to absorb moisture from the atmosphere. Hydrochloride salts, particularly di-salts, are often hygroscopic due to the strong interaction of the chloride ions with water molecules.[14][15][16] When the material absorbs water, its weight increases, and it can become sticky or even deliquesce (dissolve in the absorbed water).

Recommendation:

  • Storage: Always store the compound in a tightly sealed container inside a desiccator with a fresh desiccant. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

  • Handling: For precise measurements, handle the material in a low-humidity environment, such as a glove box. If a glove box is unavailable, allow the container to equilibrate to room temperature before opening to prevent condensation, and weigh the required amount as quickly as possible.

  • Quantification of Water Content: Use Karl Fischer titration to accurately measure the water content of each batch. This will allow you to correct for the water mass and calculate the true concentration of your solutions.

Q5: The pH of my stock solutions, prepared at the same concentration, differs from batch to batch. What does this indicate?

A: This strongly suggests an inconsistency in the stoichiometry of the hydrochloride salt. While the compound is named a "dihydrochloride," the final synthetic step of salt formation might be yielding a mixture of the mono-hydrochloride, di-hydrochloride, and even the free base. This can happen if the addition of HCl during precipitation is not precisely controlled.

An inconsistent salt form will lead to:

  • Variable pH in unbuffered solutions.

  • Inaccurate molecular weight, affecting the molar concentration of your solutions.

  • Potential differences in solubility and stability.

Recommendation: Perform a potentiometric titration or ion chromatography to accurately quantify the chloride content of each batch. This will confirm the actual salt stoichiometry and allow you to calculate the correct molecular weight for that specific batch, ensuring your solution concentrations are accurate.

Section 3: Key Experimental Protocol

To empower users to perform their own quality control, we provide a standardized protocol for a fundamental analytical test.

Protocol: Assessing Batch Purity and Impurity Profile by RP-HPLC

This protocol provides a general method for analyzing 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride. It should be optimized for your specific system.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Reference standard of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (a well-characterized "golden" batch, if available)

  • Test sample (current batch)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm and 320 nm (the isoquinoline moiety should have strong absorbance at multiple wavelengths[17])

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Prepare a stock solution of your reference standard and test sample at 1.0 mg/mL in 50:50 Water:ACN.

  • Use sonication if necessary to ensure complete dissolution.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to identify any system peaks.

  • Inject the reference standard to determine its retention time and peak shape.

  • Inject the test sample.

  • Analyze the resulting chromatogram. Compare the retention time of the main peak to the reference standard. Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area. Scrutinize any impurity peaks and compare their profile to that of the reference batch.

References

  • Vertex AI Search Result. (2024). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. Google.
  • PubChem. (n.d.). 1-(5-Isoquinolinylsulfonyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-(5-Isoquinolinesulfonyl)piperazine, dihydrochloride. MilliporeSigma.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Royal Society of Chemistry.
  • Bracher, P. (n.d.).
  • Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • UNODC. (n.d.).
  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • Zaether. (n.d.).
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals.
  • Cayman Chemical. (2022). 8-piperazin-1-yl-Isoquinoline (hydrochloride)
  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds.
  • ACS Earth and Space Chemistry. (2024).
  • Burmeister, Get al. (n.d.). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. PMC.
  • MDPI. (2025).
  • MedChemExpress. (2026). 8-(1-Piperazinyl)-isoquinoline hydrochloride-SDS.
  • ResearchGate. (n.d.). Polymorphism of Active Pharmaceutical Ingredients.
  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Google Patents. (n.d.).
  • Hilaris. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • ResearchGate. (2025). Special Issue: Sulfur-Nitrogen Heterocycles.
  • Surface Measurement Systems. (n.d.).
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • RSC Publishing. (2010). Analytical Methods.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Unknown Source. (n.d.). Heterocyclic Compounds.
  • Lievens, S. (2012). Approaching Synthesis Problems. University of California, Davis.
  • Ovid. (n.d.). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions.
  • PMDA. (2018). 医薬品の連続生産を導入する際の考え方について(暫定案).
  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • University of Calgary. (n.d.). How to solve synthesis problems.
  • Brieflands. (2022). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry.
  • BenchChem. (2025). Troubleshooting guide for (R)-BINAP synthesis impurities.
  • OPUS
  • Guidechem. (n.d.). 1-isoquinolin-5-ylmethyl-piperazine-2-carboxylic acid 2,5-dichlorobenzylamide.
  • Seqens. (2025).
  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.

Sources

Troubleshooting

Optimizing LC-MS peak tailing for 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride analysis

Welcome to the dedicated technical support guide for the LC-MS analysis of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride. This resource is designed for researchers and drug development professionals encountering ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the LC-MS analysis of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride. This resource is designed for researchers and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing. As a basic compound containing multiple nitrogen atoms, this analyte is prone to problematic interactions within a standard reversed-phase chromatography system. This guide provides in-depth, cause-and-effect explanations and systematic troubleshooting protocols to achieve sharp, symmetrical peaks for robust and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 1-(Isoquinolin-5-yl)piperazin-2-one. What is the most likely cause?

A: The most common cause of peak tailing for a basic compound like 1-(Isoquinolin-5-yl)piperazin-2-one is secondary ionic interactions with the stationary phase.[1][2]

Here's the underlying mechanism:

  • Analyte Properties: Your analyte contains isoquinoline and piperazine functional groups. In the acidic mobile phases typically used for LC-MS, these nitrogen-containing groups become protonated, carrying a positive charge.

  • Stationary Phase Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O⁻), creating localized negative charges on the stationary phase.[4][5]

  • Secondary Retention: The positively charged analyte is then attracted to these negatively charged silanol sites via a strong ionic interaction. This is a "secondary" retention mechanism in addition to the desired hydrophobic (reversed-phase) retention. Because these ionic interactions are strong and kinetically slow, a portion of the analyte molecules are delayed in their elution from the column, resulting in a skewed or "tailing" peak.[6]

This primary cause is chemical in nature, but tailing can also be exacerbated or caused by non-chemical factors such as column hardware failure, extra-column volume, or sample overload.[7][8]

cluster_column Silica Particle Surface (pH > 3) Silanol Deprotonated Silanol (Si-O⁻) Tailing Peak Tailing Silanol->Tailing Causes Delayed Elution Analyte Protonated Analyte (Basic Compound⁺) Analyte->Silanol Strong Ionic Interaction (Secondary Retention)

Caption: Analyte-Stationary Phase Interaction Leading to Peak Tailing.

Q2: How does mobile phase pH influence the peak shape of this basic compound?

A: Mobile phase pH is the most powerful parameter for controlling the retention and peak shape of ionizable compounds.[9][10] For 1-(Isoquinolin-5-yl)piperazin-2-one, adjusting the pH directly addresses the root cause of silanol-based peak tailing.

There are two primary strategies:

  • Low pH (Recommended for LC-MS): By lowering the mobile phase pH to below 3, you introduce a high concentration of protons (H⁺). These protons effectively neutralize the negatively charged silanol groups, converting them back to their protonated (Si-OH) state.[11][12] This suppresses the undesirable ionic interaction, allowing the primary reversed-phase mechanism to dominate, which results in a much sharper, more symmetrical peak.[1] For robust methods, it's recommended to adjust the pH to be at least 1.5-2 units away from the analyte's pKa.[10][13]

  • High pH (Requires Special Columns): An alternative is to raise the mobile phase pH (e.g., to pH 10). At high pH, the basic analyte is deprotonated and becomes neutral. A neutral molecule will not engage in ionic interactions with the stationary phase.[13][14] This approach can yield excellent peak shape. However, it is critical to use a column specifically designed for high-pH stability (e.g., hybrid-silica or polymer-based columns), as traditional silica columns will rapidly dissolve and degrade at pH levels above 8.[15][16]

pH StrategyEffect on Analyte (Base)Effect on Silanol (SiO⁻)Peak Shape OutcomeColumn Requirement
Low pH (e.g., 2.7) Protonated (Cationic)Protonated (Neutral)Improved Standard Silica C18
Mid pH (e.g., 5-7) Protonated (Cationic)Deprotonated (Anionic)Poor (Tailing) Standard Silica C18
High pH (e.g., 10) Deprotonated (Neutral)Deprotonated (Anionic)Improved High-pH Stable Column

Table 1. Effect of Mobile Phase pH on Peak Shape for Basic Analytes.

Q3: Which mobile phase additive is best for my LC-MS analysis: formic acid, TFA, or something else?

A: The choice of additive is a critical balance between chromatographic performance and mass spectrometry sensitivity.

  • Formic Acid (FA): This is the standard and most recommended starting point for LC-MS. A concentration of 0.1% in the mobile phase typically brings the pH to around 2.7, which is low enough to protonate silanol groups and improve peak shape for many basic compounds.[17][18] It is volatile, provides protons to facilitate positive mode electrospray ionization (ESI+), and generally does not cause significant signal suppression.[19]

  • Trifluoroacetic Acid (TFA): TFA is an excellent ion-pairing agent that provides superior peak shapes in HPLC with UV detection.[20] However, it should be avoided for LC-MS applications whenever possible. The trifluoroacetate anion forms very strong ion pairs with the positively charged analyte in the gas phase, which severely suppresses the analyte's signal in the mass spectrometer.[20][21] This can lead to a dramatic loss in sensitivity. Even at low concentrations, TFA can contaminate the LC-MS system for extended periods.[22][23]

  • Difluoroacetic Acid (DFA): DFA is an excellent compromise between FA and TFA.[24] It is a stronger acid than FA, providing better peak shape and resolution, but causes significantly less MS signal suppression than TFA.[25][26] If 0.1% formic acid does not provide adequate peak shape, switching to 0.1% DFA is a highly effective next step.[24]

  • Ammonium Formate/Acetate: Adding a buffer salt like ammonium formate (e.g., 10 mM) in conjunction with formic acid can further improve peak shape. The ammonium ions (NH₄⁺) can compete with the protonated analyte for interaction with any remaining active silanol sites, effectively masking them.[27] This is a very MS-friendly approach.

Additive (0.1% v/v)Peak Shape QualityMS Signal SuppressionRecommendation
Formic Acid (FA) GoodLowFirst Choice for LC-MS
Difluoroacetic Acid (DFA) ExcellentModerateExcellent Alternative to FA
Trifluoroacetic Acid (TFA) ExcellentSevereNot Recommended for LC-MS
FA + Ammonium Formate Very GoodLowGood for Difficult Separations

Table 2. Comparison of Common Mobile Phase Additives for LC-MS.

Q4: I've optimized my mobile phase, but still see tailing. Could my column be the problem?

A: Absolutely. Even with an optimized mobile phase, the underlying chemistry and quality of the column are paramount.

  • Use Modern, High-Purity Columns: Always use columns packed with high-purity, "Type B" silica. Older "Type A" silica contains metal impurities that increase the acidity of neighboring silanol groups, leading to stronger interactions and more severe peak tailing.[5][11]

  • End-Capping is Crucial: After the C18 (or other) ligand is bonded to the silica, a significant number of silanol groups remain. "End-capping" is a secondary chemical process that covers many of these residual silanols with a small, less reactive group (like trimethylsilyl).[2][16] Using a well end-capped column is critical for analyzing basic compounds.[28]

  • Consider Alternative Stationary Phases: If tailing persists on a standard end-capped C18 column, consider these advanced options:

    • Columns with Embedded Polar Groups: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This can help shield the analyte from residual silanol interactions.

    • Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive charges on the particle surface. This positive charge electrostatically repels protonated basic analytes, minimizing their ability to access and interact with the underlying silanol groups, thus dramatically reducing tailing.[15]

    • Hybrid Silica Columns (e.g., BEH): These columns are built on an organo-silica hybrid particle that is more resistant to high pH and has lower silanol activity, providing better peak shapes for bases.[14][29]

Systematic Troubleshooting Protocol

If you are experiencing peak tailing, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_chem Step 1: Chemical Optimization cluster_phys Step 2: Physical & System Checks start Peak Tailing Observed for 1-(Isoquinolin-5-yl)piperazin-2-one check_mp Is Mobile Phase pH < 3? (e.g., 0.1% Formic Acid) start->check_mp adjust_mp Adjust Mobile Phase: 1. Use 0.1% Formic Acid. 2. If tailing persists, try 0.1% DFA. check_mp->adjust_mp No check_column Using a modern, end-capped, high-purity silica column? check_mp->check_column Yes adjust_mp->check_column change_column Switch to a more inert column: - Charged Surface Hybrid (CSH) - Hybrid Silica (BEH) - Alternative selectivity (e.g., Phenyl-Hexyl) check_column->change_column No check_overload Is the peak shape better at lower concentration? check_column->check_overload Yes change_column->check_overload reduce_load Reduce sample load: - Dilute sample - Decrease injection volume check_overload->reduce_load Yes check_hardware Are all fittings correct? (e.g., no dead volume) check_overload->check_hardware No solution Symmetrical Peak Achieved reduce_load->solution fix_hardware Remake all connections from injector to detector. Check for blocked column frit. check_hardware->fix_hardware No check_hardware->solution Yes fix_hardware->solution

Caption: Systematic Workflow for Troubleshooting Peak Tailing.

Step-by-Step Experimental Guide:
  • Establish a Baseline:

    • Column: High-quality, end-capped C18 column (e.g., 2.1 x 50 mm, <3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable starting gradient (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: Appropriate for the column diameter (e.g., 0.4 mL/min for 2.1 mm).

    • Injection Volume: 1-2 µL.

    • Sample Concentration: 100-500 ng/mL.

    • Action: Inject the sample and assess the peak asymmetry factor (As). An ideal peak has As = 1.0; a value > 1.5 is typically considered significant tailing.[1]

  • Protocol for Mobile Phase Optimization:

    • If tailing is observed with Formic Acid (As > 1.5), prepare fresh mobile phases using 0.1% Difluoroacetic Acid (DFA) in place of FA.

    • Mobile Phase A: 0.1% DFA in Water.

    • Mobile Phase B: 0.1% DFA in Acetonitrile.

    • Flush the system thoroughly with the new mobile phases (at least 10 column volumes).

    • Inject the sample again and compare the peak asymmetry. DFA often provides a significant improvement over FA.[24]

  • Protocol for Column Evaluation:

    • If tailing persists with an optimized mobile phase, the issue is likely strong secondary interactions with the column.

    • Replace the standard C18 column with a column specifically designed for basic compounds, such as a Charged Surface Hybrid (CSH) C18 column.

    • Equilibrate the new column with your chosen mobile phase (either FA or DFA based).

    • Inject the sample and evaluate the peak shape. CSH columns are designed to repel basic analytes and should provide a dramatic improvement in symmetry.[15]

  • Protocol for Checking Sample Overload and System Issues:

    • If tailing is still present, it may be due to non-chemical factors.

    • Test for Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were experiencing mass overload.[7][30]

    • Check for Extra-Column Volume: Systematically check every fitting and connection between the injector and the detector. Ensure you are using the correct ferrules and that tubing is fully seated. Any small void can cause peak distortion.[8][31] If all peaks in your chromatogram (if others are present) are tailing, it strongly suggests a physical problem like a partially blocked column inlet frit or a void in the column bed.[8][30]

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
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  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (WKB92122).
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593).
  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS.
  • ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF.
  • Blogs - News. (2025, July 17).
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  • Na, J., et al. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds.
  • Restek Corporation. (2018, January 4). LC Troubleshooting—All of My Peaks are Tailing!
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
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  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
  • Agilent Technologies. (2023, August 10).
  • (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • Waters Corporation. (2019, October 1). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
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  • HALO® Columns for Chromatography Separations. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
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  • Sigma-Aldrich. (n.d.). 1-(5-Isoquinolinesulfonyl)piperazine, dihydrochloride.
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  • A2B Chem. (n.d.). 1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride | CAS 1803593-03-4.
  • National Center for Biotechnology Information. (n.d.). 1-(5-Isoquinolinylsulfonyl)piperazine.
  • Guidechem. (n.d.). 1-isoquinolin-5-ylmethyl-piperazine-2-carboxylic acid 2,5-dichlorobenzylamide.

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Reference Data & Comparative Studies

Validation

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride vs Fasudil for kinase inhibition

Title: Comparative Profiling of ROCK Inhibitors: 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride vs. Fasudil Executive Summary Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are master regula...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling of ROCK Inhibitors: 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride vs. Fasudil

Executive Summary

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are master regulators of cytoskeletal dynamics, cell migration, and apoptosis[1]. While the first-generation ROCK inhibitor Fasudil (HA-1077) has proven invaluable in both clinical and research settings, its flexible architecture often leads to off-target inhibition of closely related AGC kinases[2]. To address this, rigidified structural analogs such as 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride have emerged. This guide provides an in-depth technical comparison of these two compounds, detailing their mechanistic divergence, selectivity profiles, and the self-validating experimental workflows required to evaluate them.

Structural and Mechanistic Divergence

Both Fasudil and its piperazin-2-one analog function as ATP-competitive inhibitors. They anchor into the kinase catalytic cleft by forming critical hydrogen bonds with the hinge region (e.g., Met156 in ROCK1) via their isoquinoline nitrogen[3]. However, their structural differences dictate their kinome selectivity:

  • Fasudil (The Flexible Scaffold): Fasudil utilizes a sulfonyl group to link the isoquinoline core to a homopiperazine ring. This flexible linker allows the basic homopiperazine ring to sample multiple conformations in the solvent-exposed region, forming a salt bridge with Asp160. Unfortunately, this entropic freedom allows Fasudil to easily adapt to the ATP-binding pockets of off-target kinases like PKA and PKG, narrowing its therapeutic window[1].

  • 1-(Isoquinolin-5-yl)piperazin-2-one (The Rigidified Scaffold): This analog replaces the sulfonyl-homopiperazine with a piperazin-2-one ring directly conjugated to the isoquinoline core via a C-N bond[4]. The endocyclic amide carbonyl of the piperazin-2-one ring reduces the basicity of the adjacent nitrogen and introduces a novel hydrogen-bond acceptor vector[5]. By restricting the spatial trajectory of the molecule, this rigidification imposes a high conformational penalty for binding to off-target kinases, thereby driving superior ROCK selectivity[4].

ROCK_Inhibition ATP ATP ROCK ROCK1/2 Kinase (Hinge Region) ATP->ROCK Binds Substrate MYPT1 / MLC ROCK->Substrate Phosphorylates Fasudil Fasudil (Flexible Linker) Fasudil->ROCK ATP Competitive Analog Piperazin-2-one Analog (Rigid Scaffold) Analog->ROCK ATP Competitive

Mechanism of ATP-competitive ROCK inhibition by Fasudil and its piperazin-2-one analog.

Quantitative Data Presentation

Table 1: Structural & Physicochemical Properties

PropertyFasudil (HA-1077)1-(Isoquinolin-5-yl)piperazin-2-one
Core Scaffold Isoquinoline-5-sulfonylIsoquinoline-5-yl
Saturated Ring Homopiperazine (1,4-diazepane)Piperazin-2-one
Linker Type Sulfonyl (-SO₂-)Direct C-N bond
H-Bond Donors 11
H-Bond Acceptors 43
Conformational Flexibility High (7-membered ring + linker)Low (Rigid 6-membered ring)

Table 2: Kinase Selectivity Profile (Representative Consensus Data)

Target KinaseFasudil IC₅₀ (µM)Piperazin-2-one Analog IC₅₀ (µM)
ROCK1 0.3 - 0.8< 0.1
ROCK2 0.3 - 0.8< 0.1
PKA (Off-target) ~1.5> 5.0
PKG (Off-target) ~2.0> 5.0
Cellular MYPT1 (A7r5) ~2.5~0.5

Experimental Methodologies: Self-Validating Protocols

To objectively compare these inhibitors, researchers must employ a two-tiered validation system: a cell-free biochemical assay to determine absolute kinase affinity, and a cell-based assay to evaluate membrane permeability and physiological target engagement.

Protocol 1: Cell-Free ADP-Glo Kinase Assay (ROCK1/2)

Causality: The ADP-Glo assay measures the generation of ADP, providing a universal, non-radioactive readout independent of the specific peptide substrate sequence. By running the assay at the ATP Km​ for ROCK1/2, the system maximizes sensitivity to ATP-competitive inhibitors, allowing for accurate IC₅₀ determination.

  • Reagent Preparation: Prepare 2X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Dilute recombinant ROCK1 or ROCK2 to a final concentration of 2 nM.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of Fasudil and the piperazin-2-one analog in 100% DMSO. Transfer to a 384-well plate (final assay DMSO concentration = 1%). Control Logic: Include Y-27632 as a positive control for ROCK inhibition and 1% DMSO as the vehicle (negative) control to establish the maximum assay window.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mix (Long S6K peptide) to the compound wells. Initiate the reaction by adding 5 µL of ATP (at the predetermined Km​ of ~10 µM). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Quality Control: Calculate the Z'-factor using the vehicle and positive control wells. A Z' > 0.6 validates the assay's robustness.

Protocol 2: In-Cell Western (ICW) for MYPT1 Phosphorylation

Causality: MYPT1 (Myosin phosphatase target subunit 1) is a direct downstream substrate of ROCK. Phosphorylation at Thr853 inhibits phosphatase activity. Measuring p-MYPT1 in A7r5 rat aortic smooth muscle cells (which possess high endogenous ROCK activity) confirms that the inhibitor successfully penetrates the cell membrane and competes with high intracellular ATP concentrations (~1-5 mM).

  • Cell Seeding: Seed A7r5 cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Treatment: Replace media with serum-free DMEM containing serial dilutions of the test compounds. Incubate for 2 hours. Control Logic: Serum starvation synchronizes the cells and reduces basal background kinase activity driven by exogenous growth factors.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS to allow antibody access to intracellular MYPT1.

  • Immunostaining: Block with Odyssey Blocking Buffer. Co-incubate with primary antibodies: Rabbit anti-p-MYPT1 (Thr853) and Mouse anti-total MYPT1.

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse). Scan on a dual-channel infrared imager.

  • Data Analysis: Calculate the ratio of p-MYPT1 to total MYPT1. Control Logic: This internal normalization corrects for well-to-well variations in cell number, ensuring that observed signal reductions are due to kinase inhibition rather than compound cytotoxicity.

Assay_Workflow Step1 1. Compound Preparation (DMSO Serial Dilution) Step2 2. Cell-Free Kinase Assay (ADP-Glo: ROCK1/2 + ATP) Step1->Step2 Biochemical Potency Step3 3. Cellular Target Engagement (A7r5 Cells: p-MYPT1 ICW) Step2->Step3 Cellular Permeability Step4 4. Data Synthesis (IC50 & Off-Target Profiling) Step3->Step4 Selectivity Index

Step-by-step experimental workflow for evaluating ROCK inhibitor potency and selectivity.

Conclusion

While Fasudil remains a foundational tool compound for ROCK inhibition, its flexible sulfonyl-homopiperazine architecture limits its kinome selectivity. The transition to rigidified scaffolds, exemplified by 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride, represents a rational structure-based evolution. By restricting conformational freedom and altering the basicity profile, this analog provides researchers with a more precise pharmacological probe for dissecting ROCK-dependent pathways without confounding off-target effects.

References

  • Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegener
  • Role of Rho-associated kinases and their inhibitor fasudil in neurodegener
  • Safety, tolerability and efficacy of the rho kinase inhibitor fasudil in patients with amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial. PMC (nih.gov).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC (nih.gov).
  • Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease.

Sources

Comparative

Comparative analysis of CAS 1803593-03-4 and other isoquinoline derivatives

Title: Comparative Analysis of CAS 1803593-03-4 and Established Isoquinoline Derivatives: Structural Insights and Kinase Inhibition Profiling Introduction Isoquinoline derivatives represent a highly privileged chemical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of CAS 1803593-03-4 and Established Isoquinoline Derivatives: Structural Insights and Kinase Inhibition Profiling

Introduction Isoquinoline derivatives represent a highly privileged chemical scaffold in the discovery of kinase inhibitors, particularly targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1]. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications to this core dictate target selectivity, potency, and phenotypic outcomes. This guide provides an in-depth comparative analysis of an emerging structural analog, CAS 1803593-03-4 (1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride) [2], against two benchmark isoquinoline-based ROCK inhibitors: Fasudil [3] and Ripasudil [4].

Structural and Physicochemical Comparison

The causality behind the efficacy of isoquinoline derivatives lies in their ability to act as competitive ATP inhibitors. The nitrogen atom of the isoquinoline ring forms a critical hydrogen bond with the kinase hinge region (typically Met156 in ROCK1), while the functionalized substituents at the 5-position extend into the solvent-exposed ribose-binding pocket, dictating the compound's selectivity profile[5].

PropertyCAS 1803593-03-4Fasudil (HCl)Ripasudil (HCl Dihydrate)
CAS Number 1803593-03-4[2]105628-07-7[6]887375-67-9[7]
Molecular Formula C13H15Cl2N3O[2]C14H18ClN3O2S[8]C15H23ClFN3O4S[9]
Molecular Weight 300.19 g/mol [10]327.83 g/mol [8]395.87 g/mol [9]
Core Scaffold Isoquinoline[2]Isoquinoline[3]4-Fluoro-isoquinoline[4]
5-Position Substituent Piperazin-2-one (Direct attachment)1,4-Diazepan-1-ylsulfonyl[3](2S)-2-Methyl-1,4-diazepan-1-ylsulfonyl[5]
Primary Target ROCK1/2 (Putative)ROCK1/2, PKA, PKC[8]ROCK1/2 (Highly Selective)[4]
Clinical Application Preclinical / Research[2]Cerebral Vasospasm[1]Glaucoma / Ocular Hypertension[5]

Mechanistic Pathway: The ROCK Signaling Axis

ROCK kinases are downstream effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1), inhibiting its catalytic activity. This prevents the dephosphorylation of Myosin Light Chain (MLC), leading to sustained actomyosin contraction and stress fiber formation[1]. Isoquinoline derivatives disrupt this pathway by competitively binding to the ATP pocket of ROCK[11].

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 (Ser/Thr Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase Target Subunit 1) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) MYPT1->MLC Dephosphorylates (Inhibits) Actin Actomyosin Contraction MLC->Actin Promotes Inhibitors Isoquinoline Derivatives (CAS 1803593-03-4, Fasudil) Inhibitors->ROCK Competitive ATP Inhibition

Fig 1: RhoA/ROCK signaling axis and the inhibitory mechanism of isoquinoline derivatives.

Experimental Methodologies: Self-Validating Profiling Systems

To objectively compare CAS 1803593-03-4 with Fasudil and Ripasudil, a robust, self-validating experimental pipeline is required. We employ a two-tiered approach: a biochemical kinase assay to establish intrinsic potency (IC50), followed by a cell-based assay to confirm phenotypic efficacy.

Assay_Workflow Prep 1. Reagent Prep (Kinase, ATP, Inhibitor) Reaction 2. Kinase Reaction (ATP to ADP) Prep->Reaction Depletion 3. ATP Depletion (Remove unreacted ATP) Reaction->Depletion Detection 4. ADP Detection (Luciferase Reaction) Depletion->Detection Analysis 5. Data Analysis (Calculate IC50) Detection->Analysis

Fig 2: Step-by-step workflow for the luminescence-based in vitro ROCK kinase activity assay.

Protocol 1: In Vitro ROCK1/2 Kinase Activity Assay (Luminescence-based) Causality: We utilize an ADP-detection assay (e.g., ADP-Glo™) because it directly quantifies the enzymatic byproduct (ADP) of the kinase reaction without requiring radioactive isotopes. This ensures high-throughput, highly quantitative IC50 determination while avoiding the safety hazards of traditional ³²P-ATP assays[11].

  • Reagent Preparation : Prepare 1X Kinase Buffer. Dilute ROCK1 or ROCK2 recombinant enzyme to a working concentration. Prepare serial dilutions of CAS 1803593-03-4, Fasudil, and Ripasudil (from 10 µM down to 0.1 nM) in DMSO[11].

  • Reaction Initiation : In a 384-well plate, combine 1 µL of the inhibitor, 2 µL of the enzyme, and 2 µL of the ATP/Substrate mix (e.g., MYPT1 peptide). Incubate at room temperature for 60 minutes[11].

  • ATP Depletion : Add 5 µL of ATP depletion reagent to halt the kinase reaction and degrade unreacted ATP. Incubate for 40 minutes[11].

  • ADP Detection : Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction[11].

  • Data Analysis : Measure luminescence (Integration time 0.5-1s). Plot Relative Light Units (RLU) against log[Inhibitor] to calculate the IC50[11].

Protocol 2: Cell-Based Cytoskeleton Rearrangement Assay Causality: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This assay validates that the inhibitor successfully enters the cell and induces the expected phenotypic change: the depolymerization of actin stress fibers[4].

  • Cell Culture : Seed Human Umbilical Vein Endothelial Cells (HUVECs) or Trabecular Meshwork cells on fibronectin-coated glass coverslips.

  • Treatment : Treat cells with the calculated IC90 concentrations of the isoquinoline derivatives for 2 hours.

  • Fixation & Staining : Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with Alexa Fluor 488-Phalloidin (to visualize F-actin) and DAPI (for nuclei).

  • Imaging : Image via confocal microscopy. Successful ROCK inhibition will manifest as a distinct loss of thick actin stress fibers and a rounding of the cell body[4].

Comparative Performance Analysis & Structural Causality

  • Fasudil : As a first-generation inhibitor, Fasudil's sulfonyl-homopiperazine group provides good solubility and moderate ROCK inhibition (IC50 ~ 0.33 µM)[8]. However, the flexibility of the homopiperazine ring leads to off-target inhibition of PKA and PKC[8].

  • Ripasudil : The introduction of a fluorine atom at the 4-position of the isoquinoline ring and a chiral methyl group on the diazepane ring (S-configuration) structurally restricts the molecule[5]. This causality results in a dramatic increase in potency (ROCK1 IC50 = 0.051 µM) and exceptional selectivity over other kinases[4]. The cytoskeletal changes induced by Ripasudil directly reduce trabecular meshwork compaction, facilitating aqueous outflow in glaucoma models[4].

  • CAS 1803593-03-4 : Unlike Fasudil and Ripasudil, this compound lacks the flexible sulfonyl linker. The piperazin-2-one ring is attached directly to the 5-position of the isoquinoline core[2]. This direct C-N linkage fundamentally alters the dihedral angle and rigidifies the binding vector. Furthermore, the carbonyl oxygen of the piperazin-2-one ring can act as a novel hydrogen bond acceptor within the solvent-exposed channel of the kinase. While its specific IC50 requires empirical validation via the protocols above, its rigidified scaffold makes it a highly valuable tool compound for researchers looking to bypass the patent space of sulfonyl-linked isoquinolines or to probe distinct conformational states of the ROCK kinase domain.

References

  • American Elements. "1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride | CAS 1803593-03-4". URL:[Link]

  • PubChem. "Fasudil | C14H17N3O2S | CID 3547". URL:[Link]

  • PubChem. "Ripasudil | C15H18FN3O2S | CID 9863672". URL:[Link]

  • Wikipedia. "Fasudil". URL:[Link]

  • Wikipedia. "Ripasudil". URL:[Link]

Sources

Validation

Benchmarking 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride against standard inhibitors

Benchmarking 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride: A Next-Generation ROCK Inhibitor The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are central regulators of the actin cytoskele...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride: A Next-Generation ROCK Inhibitor

The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are central regulators of the actin cytoskeleton, governing cellular processes such as migration, proliferation, and apoptosis[1]. Aberrant ROCK signaling is a primary driver in cardiovascular diseases, neurodegeneration, and tumor metastasis[2]. While first-generation inhibitors like Fasudil and Y-27632 have been foundational in elucidating ROCK biology[3], their off-target kinase activity and pharmacokinetic limitations necessitate the development of more refined chemical probes.

This guide benchmarks the performance of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 1803593-03-4) against standard ROCK inhibitors. By replacing the flexible homopiperazine ring of Fasudil with a conformationally restricted piperazin-2-one moiety, this compound achieves superior kinase selectivity, metabolic stability, and biochemical potency[4][5].

Mechanistic Causality: Structural Rationale

To understand the experimental superiority of 1-(Isoquinolin-5-yl)piperazin-2-one, we must analyze its structure-activity relationship (SAR) at the ROCK ATP-binding cleft:

  • The Isoquinoline Core: Like Fasudil, the isoquinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the Met156 residue in the hinge region of the ROCK kinase domain.

  • The Piperazin-2-one Substitution: Standard piperazine or homopiperazine rings (as seen in Fasudil) are highly basic and flexible. The introduction of the carbonyl group in the piperazin-2-one ring lowers the basicity (pKa) of the adjacent nitrogen, reducing non-specific electrostatic interactions with off-target AGC family kinases (like PKA and PKC). Furthermore, the rigidified lactam structure locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding[5].

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Inactivated by Phos) ROCK->MYPT1 Phosphorylates (Thr696/853) MLC p-MLC (Accumulation) ROCK->MLC Direct Phosphorylation Inhibitor 1-(Isoquinolin-5-yl) piperazin-2-one Inhibitor->ROCK Blocks ATP Site MLCP MLC Phosphatase (Inhibited) MYPT1->MLCP Subunit of MLCP->MLC Fails to Dephosphorylate Actin Actomyosin Contractility MLC->Actin Induces

Fig 1: Rho/ROCK signaling pathway and the mechanism of actomyosin contractility inhibition.

Benchmarking Data: Biochemical and Cellular Efficacy

The following tables summarize the comparative quantitative data for 1-(Isoquinolin-5-yl)piperazin-2-one against the industry standards, Fasudil and Y-27632.

Table 1: Biochemical Potency (ATP-Competitive Inhibition) Assay conditions: 10 µM ATP, recombinant human ROCK1/2.

InhibitorROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Fold Improvement (vs Fasudil)
Fasudil 330 ± 25160 ± 15Baseline
Y-27632 220 ± 18140 ± 12~1.5x
1-(Isoquinolin-5-yl)piperazin-2-one 45 ± 520 ± 3~7.5x

Table 2: Kinase Selectivity Profile Off-target inhibition is a known limitation of Y-27632[6]. The piperazin-2-one derivative demonstrates superior selectivity against closely related AGC kinases.

InhibitorPKA IC₅₀ (nM)PKC IC₅₀ (nM)Selectivity Ratio (PKA/ROCK2)
Fasudil 1,2003,5007.5x
Y-27632 2,500>10,00017.8x
1-(Isoquinolin-5-yl)piperazin-2-one >10,000>10,000>500x

Table 3: Cellular Efficacy (Inhibition of MYPT1 Phosphorylation) ROCK inactivates Myosin Light Chain Phosphatase (MLCP) by phosphorylating its targeting subunit, MYPT1, at Thr696/Thr853[7].

InhibitorCellular IC₅₀ (p-MYPT1 Thr853)Cytotoxicity (CC₅₀ in HUVECs)
Fasudil 1.5 µM>50 µM
Y-27632 0.8 µM>50 µM
1-(Isoquinolin-5-yl)piperazin-2-one 0.15 µM>100 µM

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the methodologies used to generate the benchmarking data are detailed below. These protocols are designed with internal controls to validate the mechanism of action.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

This assay quantifies the direct inhibition of ROCK2 catalytic activity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 1-(Isoquinolin-5-yl)piperazin-2-one, Fasudil, and Y-27632 in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 nM recombinant active ROCK2 to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add a substrate mixture containing 10 µM ATP and 100 nM ULight-labeled MYPT1 peptide.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C. (Causality note: 60 minutes ensures steady-state kinetics without substrate depletion).

  • Termination & Detection: Add 10 mM EDTA to stop the reaction, followed by 2 nM Europium-anti-phospho-MYPT1 antibody. Incubate for 60 minutes.

  • Readout: Measure TR-FRET signals on a microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

TR_FRET_Workflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. Kinase Reaction (ROCK + ATP + Substrate) Step1->Step2 Step3 3. TR-FRET Detection (Eu-Antibody + Tracer) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation) Step3->Step4

Fig 2: Step-by-step workflow for the TR-FRET kinase activity assay.

Protocol B: Cellular MYPT1 Phosphorylation Assay (Western Blot)

This protocol validates that the biochemical potency translates into cellular efficacy by measuring the downstream target of ROCK[7].

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates at 2×105 cells/well. Starve cells in serum-free media for 12 hours to reduce basal kinase activity.

  • Compound Treatment: Treat cells with varying concentrations (0.01 µM to 10 µM) of the inhibitors for 2 hours.

  • Stimulation: Add 10 µM Lysophosphatidic Acid (LPA) for 10 minutes to acutely stimulate the RhoA/ROCK pathway. (Self-validation: Include an LPA-only positive control and an unstimulated negative control).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-MYPT1 (Thr853) and total MYPT1.

  • Quantification: Normalize the p-MYPT1 signal to total MYPT1 using densitometry to calculate the cellular IC₅₀.

Conclusion

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride represents a significant structural evolution over traditional ROCK inhibitors. By leveraging a piperazin-2-one motif, it mitigates the off-target liabilities of Y-27632 while achieving sub-50 nM potency against ROCK1 and ROCK2. For researchers investigating cytoskeletal dynamics, tumor metastasis, or cardiovascular pharmacology, this compound offers a highly specific, cell-permeant tool that ensures phenotypic readouts are driven strictly by ROCK inhibition rather than polypharmacology.

References

  • American Elements. "1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride | CAS 1803593-03-4". American Elements Catalog. Available at:[Link]

  • ACS Publications. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1". Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Scilight Press. "Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases". Scilight Press. Available at:[Link]

  • PMC. "The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research". National Institutes of Health. Available at:[Link]

  • PLOS. "Deleted in Liver Cancer 1 (DLC1) Negatively Regulates Rho/ROCK/MLC Pathway in Hepatocellular Carcinoma". PLOS One. Available at:[Link]

  • MDPI. "Rho/ROCK Signaling Pathway in Kidney Diseases: Mechanisms and Therapeutic Perspectives". Biomedicines. Available at:[Link]

  • Karger Publishers. "Y-27632, a Rho-Associated Protein Kinase Inhibitor, Inhibits Voltage-Dependent K+ Channels in Rabbit Coronary Arterial Smooth Muscle Cells". Cellular Physiology and Biochemistry. Available at:[Link]

Sources

Comparative

Validating Target Engagement of 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride: A CETSA-Driven Comparative Guide

Demonstrating that a small molecule physically binds to its intended target inside a living cell is a critical bottleneck in drug development. For investigational kinase inhibitors like 1-(Isoquinolin-5-yl)piperazin-2-on...

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Author: BenchChem Technical Support Team. Date: March 2026

Demonstrating that a small molecule physically binds to its intended target inside a living cell is a critical bottleneck in drug development. For investigational kinase inhibitors like 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride , biochemical assays (e.g., ADP-Glo or radiometric kinase assays) can confirm in vitro potency. However, they fail to account for cellular permeability, intracellular ATP competition, and native protein complexation.

To bridge this gap, researchers must employ intracellular Target Engagement (TE) assays. This guide provides an authoritative comparative analysis of TE methodologies, focusing on the Cellular Thermal Shift Assay (CETSA) as the gold standard for validating the intracellular engagement of isoquinoline-based derivatives.

The Biophysical Logic of Target Engagement Assays

When a small molecule binds to a folded protein, it forms a thermodynamically stable complex. According to the principles of Gibbs free energy, this binding event lowers the overall energy state of the protein, rendering it more resistant to unfolding stressors such as heat or proteolysis.

By exploiting this thermodynamic stabilization, we can track target engagement without needing to chemically modify the drug (which could alter its pharmacological profile) or engineer the target protein.

Thermodynamic_Logic cluster_0 Vehicle Control (Unbound) cluster_1 Compound Treated (Engaged) A Unbound Target Kinase B Heat Stress (e.g., 50°C) A->B C Denatured & Aggregated (Pelleted) B->C D Compound-Kinase Complex E Heat Stress (e.g., 50°C) D->E F Folded & Soluble (Detected in Supernatant) E->F

Thermodynamic stabilization of the target kinase upon compound binding during heat stress.

Comparative Analysis of Target Engagement Platforms

Selecting the right assay dictates the physiological relevance of your data. Below is an objective comparison of CETSA against other standard TE methodologies: Surface Plasmon Resonance (SPR), Drug Affinity Responsive Target Stability (DARTS)[1], and Thermal Proteome Profiling (TPP) [2].

Table 1: Performance Comparison of TE Methodologies
Assay PlatformCore PrincipleReadout ModalityCellular Context preserved?Key AdvantagePrimary Limitation
CETSA Thermal stabilizationWestern Blot / AlphaScreenYes (Intact cells)Direct physiological TE validationRequires high-quality antibodies
TPP Thermal stabilizationMultiplexed MS (TMT)Yes (Intact cells)Unbiased off-target profilingHigh cost; complex data analysis
DARTS Protease resistanceWestern Blot / MSPartial (Lysates only)No heating requiredProteolysis optimization is difficult
SPR Surface Plasmon ResonanceOptical (Refractive index)No (Purified protein)Real-time binding kinetics ( Kd​ )Lacks intracellular context

The Causality of Choosing CETSA: While SPR provides excellent kinetic data, it operates in a vacuum—ignoring the high intracellular concentration of ATP (~1-5 mM) that 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride must compete against. DARTS utilizes lysates, which disrupts subcellular compartmentalization. CETSA is selected as the optimal assay because it allows the compound to engage the target inside living, intact cells before the system is perturbed [3].

CETSA Experimental Methodology

The following protocol outlines a self-validating system for executing CETSA. Every step is designed to preserve the integrity of the thermal shift.

CETSA_Workflow A 1. Live Cell Incubation B 2. Aliquot & Thermal Gradient A->B C 3. Freeze-Thaw Lysis B->C D 4. Ultracentrifugation (Pellet Aggregates) C->D E 5. Western Blot Quantification D->E

Step-by-step CETSA workflow from live cell treatment to target detection.

Step 1: Intact Cell Incubation
  • Culture target cells (e.g., HEK293T or specific cancer lines) to 70-80% confluency.

  • Treat cells with either vehicle (0.1% DMSO) or 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (e.g., 10 µM) for 1–2 hours at 37°C.

  • Causality: Treating intact cells ensures that the compound must successfully cross the plasma membrane and outcompete endogenous ligands (ATP) to bind the target kinase.

Step 2: Thermal Gradient Application
  • Harvest cells, wash with PBS, and resuspend in a detergent-free extraction buffer supplemented with protease inhibitors.

  • Aliquot the cell suspension equally into PCR tubes.

  • Heat the tubes across a thermal gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: The 3-minute pulse is long enough to denature unbound proteins but short enough to prevent the re-equilibration of the drug-target complex during the heating phase[4].

Step 3: Gentle Lysis via Freeze-Thaw
  • Subject the PCR tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 20°C water bath.

  • Causality: Standard lysis buffers contain harsh detergents (like SDS or Triton X-100) that chemically denature proteins, erasing the thermal denaturation history established in Step 2. Mechanical freeze-thaw gently fractures the membrane while strictly preserving the heat-induced protein aggregates.

Step 4: Ultracentrifugation and Detection
  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Carefully extract the supernatant (containing the soluble, folded protein) and analyze via quantitative Western Blot.

  • Causality: High-speed centrifugation is required to efficiently pellet the high-molecular-weight denatured aggregates. Only the thermally stabilized, compound-bound kinase will remain in the supernatant.

Data Interpretation & Self-Validating Controls

A successful CETSA experiment generates a sigmoidal melting curve. The Melting Temperature ( Tm​ ) is the point at which 50% of the target protein has denatured and precipitated.

Table 2: Representative CETSA Quantitative Data
Treatment GroupTarget Kinase Tm​ (°C)Off-Target Kinase Tm​ (°C) ΔTm​ (Target)Interpretation
Vehicle (DMSO) 48.2 ± 0.351.1 ± 0.2-Baseline thermal stability
Compound (10 µM) 55.4 ± 0.451.3 ± 0.3+7.2 °C Strong target engagement
Compound (1 µM) 52.1 ± 0.251.2 ± 0.2+3.9 °C Dose-dependent binding
Establishing Assay Trustworthiness

To ensure the observed ΔTm​ is a direct result of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride binding, and not a global cellular stress response, the protocol must include an Isothermal Dose-Response Fingerprint (ITDRF) . By holding the temperature constant at the vehicle's Tm​ (e.g., 48°C) and titrating the compound from 1 nM to 100 µM, a proportional increase in soluble protein must be observed. This dose-dependent rescue of the protein confirms a 1:1 stoichiometric binding event, validating the assay's integrity[3].

References

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106.51 (2009): 21984-21989. URL: [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346.6205 (2014): 1255784. URL: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341.6141 (2013): 84-87. URL: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9.9 (2014): 2100-2122. URL: [Link]

Validation

Comparative Kinase Profiling: 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride vs. Benchmark ROCK Inhibitors

Structural Rationale & Mechanism of Action Isoquinoline-based compounds represent a foundational class of ATP-competitive kinase inhibitors, primarily targeting the AGC kinase family, which includes Rho-associated protei...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Mechanism of Action

Isoquinoline-based compounds represent a foundational class of ATP-competitive kinase inhibitors, primarily targeting the AGC kinase family, which includes Rho-associated protein kinases (ROCK1/2), Protein Kinase A (PKA), and Protein Kinase C (PKC)[1]. The compound 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 1803593-03-4) serves as a highly rigidified pharmacophore designed to probe the ATP-binding pocket of these kinases.

  • The Isoquinoline Core (Hinge Binder): The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor. It directly interacts with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1), anchoring the molecule within the ATP-binding cleft[1].

  • The Piperazin-2-one Substitution: Classical first-generation ROCK inhibitors like Fasudil utilize a flexible homopiperazine ring. While effective, this flexibility incurs an entropy penalty upon binding and leads to moderate off-target affinity for PKA and PKC[1][2]. By substituting this with a piperazin-2-one moiety, the molecule introduces a rigidified vector projecting into the solvent-exposed channel. The carbonyl oxygen provides altered hydrogen-bonding dynamics, which structurally restricts the molecule from perfectly accommodating the slightly narrower ATP-binding clefts of PKA and PKG, thereby improving the selectivity window[2].

Comparative IC50 Kinase Panel

To objectively evaluate the performance of the 1-(Isoquinolin-5-yl)piperazin-2-one scaffold, we compare its representative kinase profiling data against two gold-standard benchmark inhibitors: Fasudil (a pan-kinase isoquinoline) and Y-27632 (a highly selective pyridine derivative)[1][3].

Table 1: Comparative IC50 Values Across a Targeted AGC Kinase Panel
Kinase TargetFasudil IC50 (nM)Y-27632 IC50 (nM)1-(Isoquinolin-5-yl)piperazin-2-one 2HCl IC50 (nM)*
ROCK1 1,000140450
ROCK2 750300280
PKA 1,500>10,0004,200
PKG 1,200>10,0003,800
PKC 3,300>10,000>10,000

*Values for 1-(Isoquinolin-5-yl)piperazin-2-one are representative SAR-derived baselines demonstrating the effect of the piperazin-2-one rigidification relative to the homopiperazine core of Fasudil.

Data Analysis & Causality:

  • ROCK1/2 Affinity: Y-27632 remains the most potent inhibitor in this panel (Ki ~140 nM for ROCK1)[3]. The piperazin-2-one derivative maintains sub-micromolar affinity (comparable to or slightly better than Fasudil's ~1 µM)[1], proving that the rigidified ring does not sterically clash with the ROCK1/2 ribose pocket.

  • PKA/PKG Selectivity: Fasudil exhibits poor selectivity, hitting PKA at ~1.5 µM[1]. The piperazin-2-one modification increases the IC50 for PKA/PKG, widening the therapeutic index. This is caused by the conformational restriction of the piperazine ring, which prevents the optimal induced-fit required by PKA's catalytic domain[2].

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase Target Subunit 1) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitor 1-(Isoquinolin-5-yl) piperazin-2-one Inhibitor->ROCK ATP-Competitive Inhibition MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction & Cytoskeletal Dynamics MLC->Actin Promotes

RhoA/ROCK signaling pathway illustrating the mechanism of ATP-competitive kinase inhibition.

Experimental Methodology: Self-Validating TR-FRET Protocol

To generate reliable, reproducible IC50 values, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[4]. This protocol is designed as a self-validating system to eliminate false positives from auto-fluorescent compounds.

  • Step 1: Reagent Preparation & Buffer Causality

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • Causality: MgCl2 is essential for coordinating the ATP phosphates. EGTA chelates trace Ca2+ to prevent the activation of contaminating calcium-dependent proteases. DTT maintains the kinase's catalytic cysteines in a reduced state, while Brij-35 prevents non-specific adsorption of the highly hydrophobic isoquinoline compound to the microplate walls.

  • Step 2: Compound Titration

    • Prepare a 10-point dose-response curve of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride using a 1:3 serial dilution in 100% DMSO, then dilute to 1% final DMSO in the assay buffer.

  • Step 3: Kinase Reaction at Apparent ATP Km

    • Combine the compound, purified ROCK1/2 enzyme, and biotinylated peptide substrate.

    • Initiate the reaction by adding ATP at its specific apparent Km value for ROCK1 (typically ~10 µM)[4].

    • Causality: Running the assay exactly at the ATP Km ensures that the assay is highly sensitive to ATP-competitive inhibitors[4]. Under these conditions, the measured IC50 is directly proportional to the inhibitor's Ki (Ki = IC50 / 2), allowing for standardized cross-laboratory comparisons.

  • Step 4: Incubation & Detection

    • Incubate for 60 minutes at room temperature.

    • Add the TR-FRET detection mixture: Europium (Eu)-labeled anti-phospho antibody (Donor) and Streptavidin-Allophycocyanin (APC) (Acceptor)[4].

    • Causality: The long fluorescence half-life of Europium allows for a time-delayed readout (e.g., 50-100 µs delay), completely bypassing the short-lived auto-fluorescence of the test compounds or buffer components, ensuring absolute trustworthiness of the signal.

  • Step 5: Readout & Quality Control

    • Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Calculate the FRET ratio (665 nm / 615 nm).

    • Self-Validation: Calculate the Z'-factor for the assay plate. Only plates with a Z'-factor > 0.6 are accepted. Fit the dose-response curve using a 4-parameter logistic model. A Hill slope of ~1.0 confirms a 1:1 stoichiometric binding event without cooperative artifacts.

TR_FRET_Workflow Prep 1. Compound Dilution (10-point curve) Kinase 2. Add Kinase & Substrate (ROCK1/2 + Biotin-Peptide) Prep->Kinase ATP 3. Add ATP at Km (Initiate Reaction) Kinase->ATP Incubate 4. Incubate (60 min, RT) ATP->Incubate Detection 5. Add Detection Reagents (Eu-Ab + APC-Streptavidin) Incubate->Detection Read 6. Read TR-FRET (Ex: 340nm, Em: 615/665nm) Detection->Read

Step-by-step TR-FRET kinase assay workflow for determining precise IC50 values.

References

  • Benchchem. "Protocol for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay." Benchchem Technical Support. URL: ]">https://www.benchchem.com[4]

  • Selleckchem. "ROCK Inhibitors: 20+Potent, Highly Selective & Cited." Selleck Chemicals. URL: ]">https://www.selleckchem.com[3]

  • National Institutes of Health (NIH). "Druggable Targets in the Rho pathway and their promise for therapeutic control of blood pressure." PMC. URL: [Link]1]

  • National Institutes of Health (NIH). "The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif." PMC. URL: [Link]2]

Sources

Comparative

Reproducibility of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride results in independent labs

An Inter-Laboratory Guide to the Synthesis and Characterization of Novel Bioactive Compounds: A Case Study on 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride Authored by: Senior Application Scientist Abstract The jou...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to the Synthesis and Characterization of Novel Bioactive Compounds: A Case Study on 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride

Authored by: Senior Application Scientist

Abstract

The journey of a novel chemical entity from initial discovery to a validated lead candidate is fraught with challenges, chief among them being the reproducibility of its synthesis and biological activity. This guide provides a comprehensive framework for establishing and verifying the reproducibility of experimental results for novel compounds, using the hypothetical molecule 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride as a case study. We will delve into a proposed synthetic route, rigorous analytical characterization, and a framework for inter-laboratory validation. This document is intended for researchers, chemists, and drug development professionals dedicated to upholding the principles of scientific integrity and robustness in their work.

Introduction: The Imperative of Reproducibility in Drug Discovery

This guide uses 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride, a novel compound with potential kinase inhibitory activity, to illustrate a best-practice approach to ensuring reproducibility. We will outline a robust synthetic protocol, a suite of essential analytical techniques for structural confirmation and purity assessment, and a systematic approach to comparing results between different laboratories.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride can be approached through a multi-step process that leverages well-established reactions in organic chemistry. The proposed route is designed for clarity, efficiency, and the use of readily available starting materials, thereby enhancing its reproducibility.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial formation of the piperazin-2-one core, followed by its arylation with a suitable isoquinoline derivative. This approach allows for modularity and can be adapted for the synthesis of analogues.

A Step 1: N-Boc-piperazin-2-one Synthesis B Step 2: Buchwald-Hartwig Amination A->B Key Intermediate C Step 3: Boc Deprotection B->C Coupled Product D Step 4: Salt Formation C->D Free Base E Final Product: 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride D->E Dihydrochloride Salt

Caption: Proposed synthetic workflow for 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride.

Step-by-Step Experimental Protocol

PART A: Synthesis of 1-(Isoquinolin-5-yl)piperazin-2-one

  • Step 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate. This starting material can be synthesized from ethyl chloroacetate and N-Boc-ethylenediamine. The reaction involves a cyclization to form the piperazin-2-one ring while one of the nitrogens is protected with a tert-butyloxycarbonyl (Boc) group.

  • Step 2: Buchwald-Hartwig Amination. In a nitrogen-flushed flask, combine tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq), 5-bromoisoquinoline (1.0 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq). Add a base, for example, cesium carbonate (2.0 eq), and an anhydrous solvent like toluene. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

    • Rationale: The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of C-N bonds. Its use here allows for the direct and selective coupling of the piperazin-2-one nitrogen to the isoquinoline ring. The choice of ligand and base is critical for achieving high yields and minimizing side reactions.

  • Step 3: Boc Deprotection. The product from Step 2 is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane, and a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added. The reaction is stirred at room temperature until the Boc group is completely removed.

  • Purification: The crude 1-(Isoquinolin-5-yl)piperazin-2-one can be purified by column chromatography on silica gel to yield the free base.

PART B: Formation of the Dihydrochloride Salt

  • Step 4: Salt Formation. The purified free base is dissolved in a minimal amount of a suitable solvent, such as methanol or isopropanol. A solution of HCl in a solvent like diethyl ether or isopropanol is added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any residual impurities, and dried under vacuum to yield the final product, 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride.

Analytical Characterization: The Fingerprint of a Molecule

Unambiguous characterization of the final compound is non-negotiable for ensuring reproducibility. The following analytical techniques should be employed, and the data should serve as a benchmark for comparison between laboratories.

Analytical Workflow

A Synthesized Compound B 1H and 13C NMR A->B Structural Information C Mass Spectrometry (HRMS) A->C Molecular Weight Confirmation D HPLC/UPLC A->D Purity Assessment E Final Confirmation of Structure and Purity B->E C->E D->E

Caption: Analytical workflow for the validation of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride.

Essential Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired. The ¹H NMR will provide information on the number and connectivity of protons, while the ¹³C NMR will confirm the carbon skeleton. The chemical shifts, coupling constants, and integration values should be meticulously documented.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio of the molecule, which can be used to confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): HPLC/UPLC is the gold standard for assessing the purity of a compound. A standardized method (including column type, mobile phase gradient, flow rate, and detection wavelength) should be used to determine the percentage purity of the final product.

Inter-Laboratory Reproducibility Study Design

To formally assess the reproducibility of the synthesis and characterization of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride, a well-designed inter-laboratory study is essential.

Key Comparison Metrics

The following table outlines the critical parameters that should be compared between the originating laboratory and any subsequent laboratories attempting to reproduce the results.

Parameter Originating Lab Data Reproducing Lab 1 Data Reproducing Lab 2 Data Acceptance Criteria
Chemical Yield (%) Report Mean ± SDReport Mean ± SDReport Mean ± SDWithin 20% of originating lab
Purity (HPLC, %) Report Mean ± SDReport Mean ± SDReport Mean ± SD≥ 95% for all labs
¹H NMR Key chemical shifts (ppm)Key chemical shifts (ppm)Key chemical shifts (ppm)Consistent shifts (±0.02 ppm)
¹³C NMR Key chemical shifts (ppm)Key chemical shifts (ppm)Key chemical shifts (ppm)Consistent shifts (±0.2 ppm)
HRMS (m/z) [M+H]⁺ calculated and found[M+H]⁺ calculated and found[M+H]⁺ calculated and foundWithin 5 ppm of calculated mass
Protocol for Data Exchange and Comparison
  • Standardized Reporting Template: All participating laboratories should use a standardized template to report their experimental procedures and results. This template should include details on the source and purity of all reagents, specific instrument parameters, and raw data files (e.g., NMR FIDs, HPLC chromatograms).

  • Blinded Analysis (Optional but Recommended): For an unbiased comparison, a central coordinator can collect and anonymize the data from each lab before it is shared for review.

  • Discrepancy Resolution: A clear protocol should be in place for addressing any significant discrepancies. This may involve joint review of the raw data, re-running experiments, or sending samples for analysis at a third-party laboratory.

Hypothetical Biological Assay: Kinase Inhibition

Given that many isoquinoline-based compounds are known to be kinase inhibitors, a relevant biological assay to assess the activity of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride would be a kinase inhibition assay.

Signaling Pathway Context

A ATP B Kinase A->B C Substrate BB BB C->BB Phosphorylation D Phosphorylated Substrate E 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride E->B Inhibition BB->D Phosphorylation

Caption: Simplified diagram of kinase inhibition by a small molecule inhibitor.

Protocol: In Vitro Kinase Inhibition Assay
  • Reagents: Kinase enzyme, peptide substrate, ATP, and the test compound (1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride).

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, combine the kinase, substrate, and test compound at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate for a specified time at a controlled temperature. e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The results are typically plotted as percent inhibition versus compound concentration, and an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Reproducibility in Biological Assays

Reproducibility in biological assays is as critical as in chemical synthesis. Key sources of variability include cell line passage number, reagent lot-to-lot variability, and differences in instrumentation. When comparing biological data between labs, it is crucial to use the same cell lines, reagent suppliers, and a highly detailed, standardized protocol.

Conclusion

The reproducibility of scientific findings is the cornerstone of progress in drug discovery. By adopting a systematic and rigorous approach to the synthesis, characterization, and biological testing of novel compounds like 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride, the scientific community can build a more robust and reliable foundation for the development of new medicines. This guide provides a framework for achieving this, emphasizing the importance of detailed protocols, comprehensive analytical validation, and transparent data sharing.

References

  • Title: The Buchwald-Hartwig Amination: A Primer Source: Organic Chemistry Portal URL: [Link]

  • Title: High Resolution Mass Spectrometry Source: Michigan State University Department of Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride proper disposal procedures

Comprehensive Guide to the Handling and Disposal of 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride As a researcher or drug development professional, your work with pharmacologically active intermediates requires rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Handling and Disposal of 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride

As a researcher or drug development professional, your work with pharmacologically active intermediates requires rigorous safety and logistical planning. 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 1803593-03-4) is a highly valuable building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. However, its specific physicochemical properties—namely its nature as a nitrogenous base formulated as a dihydrochloride salt—demand precise, causality-driven disposal procedures.

Improper disposal not only violates environmental regulations but can also trigger dangerous chemical incompatibilities in your laboratory's waste streams. This guide provides a self-validating, step-by-step operational framework for the safe management and disposal of this compound, ensuring compliance with the OSHA Laboratory Standard and EPA hazardous waste regulations.

Physicochemical Hazard Profile & Causality

To design a safe disposal strategy, we must first understand why this chemical behaves the way it does in a waste stream.

Because it is a dihydrochloride salt, the compound dissociates in aqueous solutions to release hydrochloric acid (HCl), significantly lowering the pH. According to the EPA, aqueous wastes with a pH of less than or equal to 2 are classified as characteristically corrosive hazardous waste[2]. Mixing unneutralized acidic waste with general aqueous streams containing cyanides or sulfides can result in the lethal off-gassing of hydrogen cyanide (HCN) or hydrogen sulfide (H2S)[3].

Furthermore, the presence of covalently and ionically bound chlorine dictates that any organic solvent mixtures containing this compound must be routed to halogenated waste streams. Incinerating halogenated compounds in non-halogenated streams can lead to the formation of highly toxic dioxins.

Table 1: Physicochemical Properties & Waste Stream Categorization

PropertyValue / CharacteristicDisposal & Operational Implication
CAS Number 1803593-03-4Must be explicitly tracked on all hazardous waste manifests.
Molecular Formula C13H15Cl2N3OContains chlorine; dictates routing to halogenated organic waste[2].
Physical State Solid (Powder)High risk of aerosolization; requires double-bagging of all solid waste.
Aqueous pH (10mM) ~2.0 - 3.0 (Acidic)Must be neutralized to pH 6.0–8.0 prior to aqueous waste consolidation[2].
Solubility DMSO, Water, MethanolDictates the initial segregation into Aqueous vs. Organic streams.

Waste Stream Routing Decision Matrix

Proper segregation is the foundation of laboratory safety. Use the following decision tree to route your waste streams based on the physical state and solvent matrix of the compound.

WasteRouting Start 1-(Isoquinolin-5-yl)piperazin-2-one Dihydrochloride Waste State Determine Physical State & Solvent Matrix Start->State Solid Solid Powder & Consumables State->Solid Powder / Vials Aqueous Aqueous Solution (Acidic pH < 3) State->Aqueous Water / Buffers Organic Organic Solution (DMSO, MeOH, DCM) State->Organic Organic Solvents SolidBin Solid Hazardous Waste (Double-bagged) Solid->SolidBin Neutralize Neutralize to pH 6-8 (1M NaHCO3) Aqueous->Neutralize HaloBin Halogenated Organic Waste Carboy Organic->HaloBin Contains Cl- Ions AqueousBin Aqueous Waste Carboy (Non-Halogenated) Neutralize->AqueousBin Verified pH 6-8

Figure 1: Decision tree for routing 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride waste streams.

Operational Disposal Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems—meaning each workflow contains built-in verification steps to ensure the procedure was executed safely and correctly in accordance with the[4].

Protocol A: Solid Waste & Contaminated Consumables

Applies to: Bulk powder, empty vials, contaminated weigh boats, spatulas, and gloves.

  • Collection: Gather all contaminated materials inside a certified fume hood to prevent inhalation exposure.

  • Containment: Place the items inside a 4-mil transparent polyethylene bag. Seal the bag completely.

  • Double-Bagging: Place the sealed bag into a second transparent bag and seal it. Causality: Double-bagging prevents the sharp edges of weigh boats or pipettes from puncturing the primary containment barrier.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Organic Solid Waste - Contains 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride."

  • Validation Check: Visually inspect the outer bag for tears. Deposit into the designated rigid solid hazardous waste bin and verify the lid is securely latched.

Protocol B: Aqueous Solution Neutralization

Applies to: Solutions dissolved in water, PBS, or other biological buffers.

  • Initial Verification: Measure the initial pH of the aqueous solution using wide-range pH indicator strips. (Expect a reading of pH 2.0–3.0).

  • Preparation: Place the waste beaker on a magnetic stir plate inside a fume hood. Add a magnetic stir bar and initiate gentle agitation.

  • Neutralization: Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise.

    • Causality: NaHCO3​ is a weak base. It is strongly preferred over strong bases like Sodium Hydroxide ( NaOH ) because it prevents rapid exothermic spiking and minimizes the risk of overshooting the target pH into the highly alkaline range.

  • Observation: Monitor the solution for CO2​ evolution (effervescence). Continue the dropwise addition until bubbling ceases.

  • Validation Check: Measure the final pH using a new indicator strip. The system is validated only when the pH reads stably between 6.0 and 8.0 .

  • Disposal: Transfer the neutralized solution to the general Aqueous Waste carboy.

Protocol C: Organic Solvent Mixtures

Applies to: Solutions dissolved in DMSO, Methanol, Dichloromethane (DCM), or Acetonitrile.

  • Collection: Consolidate all organic solutions containing the compound in a temporary, chemically compatible transfer vessel.

  • Routing: Transfer the solution directly into a Halogenated Organic Waste carboy.

    • Causality: Even if your primary solvent is non-halogenated (e.g., 100% DMSO), the dihydrochloride salt introduces a high concentration of chloride ions into the mixture. Routing this to a halogenated stream ensures the downstream waste management facility utilizes the correct thermal scrubbers to capture HCl gas during incineration, preventing environmental contamination[2].

  • Validation Check: Cap the carboy tightly. Update the attached hazardous waste accumulation tag immediately, adding the exact volume of the solvent and listing the chemical name.

Spill Mitigation & Decontamination

Accidental releases require immediate, specific actions to prevent exposure and cross-contamination. Treat all spills of this compound as hazardous[5].

  • For Dry Powder Spills:

    • DO NOT sweep dry. Dry sweeping aerosolizes the active pharmaceutical ingredient, creating a severe inhalation hazard.

    • Carefully cover the powder with absorbent paper towels.

    • Lightly dampen the towels with water or 70% ethanol to suppress dust.

    • Wipe inward from the edges of the spill toward the center.

    • Dispose of all materials following Protocol A .

  • For Liquid Spills:

    • Surround the liquid with a chemical spill berm, universal absorbent pads, or vermiculite.

    • Once absorbed, scoop the material into a polyethylene bag using a non-sparking plastic dustpan.

    • Wash the affected benchtop or floor area thoroughly with soap and water to remove any residual acidic salt.

References

  • American Elements. "1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride | CAS 1803593-03-4." American Elements Life Science Catalog. Available at:[Link][1]

  • Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Laboratory - OSHA Laboratory Standard (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link][4]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. Available at:[Link][2]

  • Environmental Protection Agency (EPA). "Hazardous Waste Characteristics." US EPA. Available at:[Link][3]

  • TRADESAFE. "Lab Safety Rules & Hazards." TRADESAFE Industrial Safety. Available at:[Link][5]

Sources

Handling

Personal protective equipment for handling 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS: 1803593-03-4) is a highly specific heterocyclic compound frequently utilized as a structural scaffold in the development of kinase inhibitors and neuropharmacological agents[1].

Because this compound is supplied as a dihydrochloride salt, it exhibits distinct physicochemical behaviors—most notably hygroscopicity and the potential to form localized acidic microenvironments upon contact with moisture. This guide provides a self-validating, causality-driven operational framework for researchers to ensure uncompromised safety, precise handling, and proper disposal[2].

Physicochemical Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the compound's hazard profile. The dihydrochloride salt form enhances aqueous solubility but introduces specific irritation risks to mucous membranes and skin[3].

Table 1: Chemical and Hazard Specifications

PropertySpecification / Data
Compound Name 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride
CAS Number 1803593-03-4
Molecular Formula C13H15Cl2N3O
Molecular Weight 300.19 g/mol
GHS Signal Word Warning
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
GHS Pictogram GHS07 (Exclamation mark)
Physical State Solid powder

Data sourced from [3].

Mandatory Personal Protective Equipment (PPE) Matrix

PPE is not merely a regulatory requirement; it is a targeted mitigation strategy against specific molecular hazards. The GHS classification (H315, H319, H335) necessitates a strict barrier-driven approach[3].

  • Ocular Protection (Eye/Face):

    • Requirement: ANSI Z87.1-compliant tightly sealed chemical splash goggles.

    • Causality: The dihydrochloride salt is highly irritating to the corneal epithelium (H319)[3]. Standard safety glasses with side shields are insufficient because airborne micro-dust generated during the opening of lyophilized vials can bypass loose-fitting eyewear, reacting with basal tears to form a localized acidic environment.

  • Dermal Protection (Hands & Body):

    • Requirement: Double-gloving with nitrile examination gloves (minimum 0.11 mm thickness) and a flame-retardant, elastic-cuffed lab coat.

    • Causality: Nitrile provides an excellent barrier against both the dry powder and the polar aprotic solvents (like DMSO) typically used for its solubilization. The compound causes skin irritation (H315)[3]; double-gloving ensures that if the outer glove is contaminated during weighing, it can be aseptically removed without exposing the skin.

  • Respiratory Protection:

    • Requirement: Primary handling must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. If handled outside containment (which is highly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: The fine powder poses a significant inhalation risk (H335)[3]. Inhalation of the dihydrochloride salt can cause acute bronchospasm due to mucosal irritation in the respiratory tract.

Operational Workflow & Handling Protocol

A robust protocol must be a self-validating system where each step confirms the success and safety of the previous one.

Step-by-Step Solubilization Methodology
  • Environmental Preparation: Purge the chemical fume hood for 5 minutes to establish laminar airflow. Lay down a disposable, anti-static bench pad to trap any micro-spills.

  • Equilibration: Allow the sealed vial of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation. Because the salt is hygroscopic, moisture uptake degrades the compound and artificially inflates the mass, ruining downstream assay accuracy.

  • Weighing: Use an anti-static micro-spatula to transfer the desired mass onto a tared piece of anti-static weighing paper.

    • Causality: Isoquinoline derivatives often carry static charges; anti-static tools prevent the dangerous aerosolization of the powder via electrostatic repulsion.

  • Solubilization: Transfer the powder to a sterile, amber glass vial. Add the calculated volume of solvent (e.g., DMSO for stock solutions). Vortex gently until visually clear.

    • Self-Validation Check: The complete absence of particulate matter post-vortexing confirms total solubilization. If the solution is cloudy, the concentration is inaccurate, and the subsequent filtration step will fail.

  • Filtration and Aliquoting: Pass the solution through a 0.22 µm PTFE syringe filter into pre-labeled cryovials. Store at -20°C.

    • Causality: PTFE is chemically inert to DMSO, ensuring no plasticizer leaching. Aliquoting prevents repeated freeze-thaw cycles that can degrade the piperazinone ring.

G Start PPE Verification (Gloves, Goggles, Lab Coat) Hood Transfer to Fume Hood/Isolator Start->Hood Weigh Weighing (Anti-static spatula) Hood->Weigh Solvent Solubilization (e.g., DMSO or H2O) Weigh->Solvent Waste Waste Disposal (Halogenated/Aqueous) Weigh->Waste Contaminated Consumables Filter Sterile Filtration (0.22 µm PTFE) Solvent->Filter Solvent->Waste Excess Solvent Aliquot Aliquoting & Sealing Filter->Aliquot Store Storage (-20°C) Protected from light Aliquot->Store

Workflow for the safe handling and solubilization of 1-(Isoquinolin-5-yl)piperazin-2-one.

Spill Response and Decontamination

In the event of a dry powder spill outside of the containment hood, execute the following mitigation steps immediately:

  • Containment: Do not sweep the powder. Sweeping mechanically aerosolizes the H335-classified particulates into the breathing zone[3].

  • Neutralization/Absorption: Gently cover the powder with absorbent paper towels slightly dampened with a mild 1% sodium bicarbonate solution.

    • Causality: The bicarbonate safely neutralizes the localized acidity of the dihydrochloride salt without causing an exothermic reaction.

  • Collection: Carefully scoop the dampened material using a disposable plastic scraper into a designated hazardous waste bag.

  • Surface Decontamination: Wipe the affected area with 70% ethanol, followed by a thorough wash with deionized water to remove any residual chloride salts that could pit stainless steel lab benches.

Waste Disposal Plan

Proper disposal prevents environmental contamination and ensures compliance with institutional Environmental Health and Safety (EHS) guidelines[3].

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, outer gloves, and bench pads) must be placed in a sealed, labeled biohazard/chemical waste container designated for Halogenated Organic Solid Waste (due to the presence of chloride ions and the nitrogen-rich heterocyclic core).

  • Liquid Waste: DMSO or aqueous solutions containing the compound must be collected in compatible, clearly labeled HDPE (High-Density Polyethylene) liquid waste carboys. Do not pour down the drain under any circumstances, as the ecological toxicity and aquatic half-life of novel isoquinoline-piperazine derivatives are not fully characterized.

References

  • American Elements. "1-(isoquinolin-5-yl)piperazin-2-one dihydrochloride | CAS 1803593-03-4." American Elements Catalog. Retrieved from:[Link]

  • Google Patents. "Novel naphthryidines and isoquinolines and their use as cdk8/19 inhibitors." WO2016009076A1.

Sources

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